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Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-Heptanone,5-(hydroxymethyl)

Abstract This technical guide provides a comprehensive overview of 2-Heptanone, 5-(hydroxymethyl)- (CAS No. 498572-74-0), a bifunctional organic molecule with potential applications in chemical synthesis and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Heptanone, 5-(hydroxymethyl)- (CAS No. 498572-74-0), a bifunctional organic molecule with potential applications in chemical synthesis and drug discovery. Owing to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and fundamental principles of organic chemistry to offer a detailed profile. We will explore its chemical structure, predicted physicochemical properties, and expected spectroscopic signatures. Furthermore, this guide proposes plausible synthetic routes and discusses the potential utility of this molecule as a versatile building block for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

2-Heptanone, 5-(hydroxymethyl)- is a chiral organic compound featuring two key functional groups: a ketone at the 2-position and a primary alcohol (hydroxymethyl group) at the 5-position of a heptane backbone.[1][2] This bifunctional nature makes it an interesting target for synthesis and a potentially valuable intermediate for creating more complex molecular architectures.[3][4] The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule allows for a diverse range of chemical transformations. The introduction of a hydroxymethyl group into a carbon chain can also enhance properties such as water solubility and provide a site for further derivatization, which is often a desirable feature in drug design.[5]

The molecular structure contains a stereocenter at the C5 position, meaning it can exist as two enantiomers, (R)-5-(hydroxymethyl)-2-heptanone and (S)-5-(hydroxymethyl)-2-heptanone.

G start Starting Materials: - 2-Heptanone - Formaldehyde (or equivalent) step1 Enolate Formation: React 2-Heptanone with a base (e.g., LDA) to form the enolate. start->step1 step2 Aldol Addition: React the enolate with formaldehyde at low temperature. step1->step2 step3 Aqueous Workup: Quench the reaction with a mild acidic solution. step2->step3 step4 Purification: Purify the product using column chromatography. step3->step4 product Product: 2-Heptanone, 5-(hydroxymethyl)- step4->product

Caption: Proposed workflow for the synthesis of 2-Heptanone, 5-(hydroxymethyl)-.

Chemo-enzymatic Synthesis Approach

An alternative, milder approach could be a chemo-enzymatic synthesis. This would involve the conversion of a corresponding halomethyl ketone into an acetoxymethyl ketone, followed by enzyme-catalyzed ethanolysis to yield the final hydroxymethyl ketone. This method avoids the use of harsh heavy metals. [6]

Reactivity

The bifunctional nature of 2-Heptanone, 5-(hydroxymethyl)- allows for selective reactions.

  • The Hydroxyl Group: Can undergo esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

  • The Ketone Group: Can be reduced to a secondary alcohol, undergo nucleophilic addition, or participate in condensation reactions. [7]The ketone functionality can also be a target for creating more complex heterocyclic structures. [8]

Spectroscopic Characterization (Predicted)

Definitive spectra for 2-Heptanone, 5-(hydroxymethyl)- are not publicly available. The following sections detail the expected spectroscopic characteristics based on its functional groups and data from analogous hydroxylated ketones. [9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (C1)~2.1Singlet
-CH₂- (C3, adjacent to C=O)~2.4Triplet
-CH₂- (C4)~1.5Multiplet
-CH- (C5, attached to CH₂OH)~3.8Multiplet
-CH₂OH (Hydroxymethyl protons)~3.6Doublet
-OH (Hydroxyl proton)2.0 - 5.0 (variable)Broad Singlet
-CH₂- (C6)~1.3Multiplet
-CH₃ (C7)~0.9Triplet
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon and the carbon bearing the hydroxyl group. [10][11]

Carbon Environment Predicted Chemical Shift (δ, ppm)
C=O (C2) ~209
-CH-OH (C5) 60 - 70
-CH₂OH (Hydroxymethyl carbon) ~65
-CH₃ (C1) ~30

| Other aliphatic carbons | 10 - 45 |

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature strong absorption bands characteristic of the hydroxyl and carbonyl groups. [12][13]

Functional Group Absorption Range (cm⁻¹) Description
O-H (Alcohol) 3200 - 3600 Strong, broad peak due to hydrogen bonding.
C=O (Ketone) 1705 - 1725 Strong, sharp peak.
C-O (Alcohol) 1000 - 1260 Strong peak. [14]

| C-H (sp³) | 2850 - 3000 | Medium to strong peaks. |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns for alcohols and ketones would likely be observed. [15][16]

  • α-Cleavage: Breakage of the C-C bond adjacent to the carbonyl group, leading to acylium ions.

  • McLafferty Rearrangement: If a γ-hydrogen is present relative to the carbonyl group, this rearrangement can occur.

  • Dehydration: Loss of a water molecule (M-18) from the molecular ion is a common fragmentation for alcohols. [17]

General Experimental Protocols for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Acquire spectra on a 400 MHz or higher spectrometer. [9]* IR Spectroscopy: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent. Acquire the spectrum using an FTIR spectrometer. [9]* Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and analyze the fragmentation pattern.

Applications in Drug Discovery and Chemical Synthesis

While specific applications for 2-Heptanone, 5-(hydroxymethyl)- have not been documented, its bifunctional nature makes it a promising candidate for various roles in research and development.

  • Building Block for Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules, including natural product analogues and heterocyclic compounds. [18]Bifunctional reagents are valuable for creating molecular complexity in an atom-economical way. [4]* Lead Compound Modification: The hydroxymethyl group can be introduced into a lead compound to improve its pharmacokinetic properties, such as increasing water solubility and providing a new site for metabolic processes. [5]* Scaffold for Libraries: This molecule could be used as a scaffold to generate a library of diverse compounds for screening in drug discovery programs. The two functional groups allow for derivatization at different points in the molecule.

  • Probes for Chemical Biology: Ketone-containing molecules can be designed as probes to study biological systems, for example, by forming reversible covalent bonds with lysine residues in proteins. [19]

G main_compound 2-Heptanone, 5-(hydroxymethyl)- app1 Synthesis of Heterocycles main_compound->app1 app2 Derivatization for Drug Analogs main_compound->app2 app3 Natural Product Synthesis main_compound->app3 app4 Development of Chemical Probes main_compound->app4 sub_app2_1 Improved Solubility app2->sub_app2_1 sub_app2_2 Metabolic Stability Studies app2->sub_app2_2

Caption: Potential applications of 2-Heptanone, 5-(hydroxymethyl)-.

Conclusion

2-Heptanone, 5-(hydroxymethyl)- represents a molecule of significant interest due to its bifunctional character. While direct experimental data is limited, this guide provides a robust theoretical and predictive framework for its properties, synthesis, and potential applications. By leveraging established principles of organic chemistry and data from analogous compounds, researchers can better understand and utilize this compound in their synthetic and drug discovery endeavors. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

  • Electrosynthesis of β‐Hydroxy Ketones Directly from Ketones with Methanol as a Hydroxymethylating Reagent. (2026, January 19). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis of β-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions. (n.d.). PubMed Central. Retrieved March 26, 2026, from [Link]

  • The mimic of type II aldolases chemistry: asymmetric synthesis of beta-hydroxy ketones by direct aldol reaction. (2010, August 15). PubMed. Retrieved March 26, 2026, from [Link]

  • Synthesis of β-hydroxy ketones and aldehydes (using Umpolung). (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Tunable Reaction Mode of Bifunctional Peroxides with Ketones to Access α-Oxacyclic Ketones and Enals. (2022, November 9). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. Retrieved March 26, 2026, from [Link]

  • Mass spectra and fragmentation diagram of secondary/secondary α-ketols... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide. (n.d.). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Hydroxymethylene ketones: Significance and symbolism. (2024, December 10). Wisdomlib. Retrieved March 26, 2026, from [Link]

  • 2-HEPTANONE,5-(HYDROXYMETHYL) — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps. Retrieved March 26, 2026, from [Link]

  • 2-Heptanone. (n.d.). Molbase. Retrieved March 26, 2026, from [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008, March 28). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. (2010, March 24). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Bifunctional compounds. (n.d.). Course Hero. Retrieved March 26, 2026, from [Link]

  • Bifunctional reagents in organic synthesis. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • CH 336: Ketone Spectroscopy. (2020, February 7). Oregon State University. Retrieved March 26, 2026, from [Link]

  • Discovery of a Potent Class I Selective Ketone Histone Deacetylase Inhibitor with Antitumor Activity in Vivo and Optimized Pharmacokinetic Properties. (2009, May 14). ACS Publications. Retrieved March 26, 2026, from [Link]

  • 2-Heptanone. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM. Retrieved March 26, 2026, from [Link]

  • Novel β–hydroxy ketones: Synthesis, spectroscopic characterization, molecular docking, and anticancer activity studies. (n.d.). DSpace@Biruni. Retrieved March 26, 2026, from [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (n.d.). PubMed Central. Retrieved March 26, 2026, from [Link]

  • Alcohols—The Rest of the Story. (2017, April 1). Spectroscopy Online. Retrieved March 26, 2026, from [Link]

  • SID 134974351. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (n.d.). PubMed Central. Retrieved March 26, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). University of St. Thomas. Retrieved March 26, 2026, from [Link]

  • Chemo-enzymic preparation of hydroxymethyl ketones. (2026, February 24). ResearchGate. Retrieved March 26, 2026, from [Link]

  • 2-Heptanone. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 2-Heptanone, 5-(hydroxymethyl)-

Abstract This document provides a detailed, research-grade protocol for the synthesis of 2-Heptanone, 5-(hydroxymethyl)-, a bifunctional organic molecule with potential applications as a versatile building block in organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2-Heptanone, 5-(hydroxymethyl)-, a bifunctional organic molecule with potential applications as a versatile building block in organic synthesis. Due to the absence of a direct, one-step synthesis in the current literature, a robust multi-step approach has been devised. The strategy hinges on the protection of a ketone, followed by a Grignard reaction to construct the carbon skeleton and introduce the hydroxyl functionality, and concluding with deprotection. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a rational and experimentally grounded guide to obtaining the target compound.

Introduction and Rationale

The synthesis of molecules bearing multiple, distinct functional groups presents a common challenge in organic chemistry, often necessitating the use of protecting groups to prevent unwanted side reactions. The target molecule, 2-Heptanone, 5-(hydroxymethyl)-, contains both a ketone and a primary alcohol. The inherent reactivity of organometallic reagents, such as Grignard reagents, towards ketones makes a direct synthesis challenging. A Grignard reagent containing a ketone moiety would be incompatible, as it would readily react with itself.

Therefore, a strategic, three-step synthesis has been developed, which is illustrated below. This approach leverages well-established and reliable chemical transformations to ensure a high probability of success in a laboratory setting. The core of this strategy involves:

  • Protection: The ketone of the starting material, 5-bromo-2-pentanone, is temporarily converted into a less reactive cyclic ketal.

  • Grignard Reaction: The protected starting material is used to form a Grignard reagent, which then undergoes a nucleophilic addition to formaldehyde to introduce the required hydroxymethyl group.

  • Deprotection: The protecting group is removed under acidic conditions to regenerate the ketone, yielding the final product.

This protocol provides detailed, step-by-step instructions for each stage of the synthesis, along with explanations for the choice of reagents and conditions, ensuring both reproducibility and a clear understanding of the underlying chemical principles.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
5-Bromo-2-pentanone3884-95-5165.0310.0 g97%Sigma-Aldrich
Ethylene glycol107-21-162.074.1 g99.8%Sigma-Aldrich
p-Toluenesulfonic acid104-15-4172.200.1 g98.5%Sigma-Aldrich
Toluene108-88-392.14100 mLAnhydrousSigma-Aldrich
Magnesium turnings7439-95-424.311.6 g99.8%Sigma-Aldrich
Iodine7553-56-2253.811 crystal99.8%Sigma-Aldrich
Tetrahydrofuran (THF)109-99-972.11150 mLAnhydrousSigma-Aldrich
Paraformaldehyde30525-89-4(30.03)n2.0 g95%Sigma-Aldrich
Diethyl ether60-29-774.12300 mLAnhydrousSigma-Aldrich
Saturated aq. NH4ClN/AN/A150 mLN/ALab-prepared
3 M Hydrochloric acid7647-01-036.46100 mLN/ALab-prepared
Anhydrous MgSO47487-88-9120.3710 g99.5%Sigma-Aldrich
Equipment
  • Three-necked round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Dean-Stark apparatus

  • Dropping funnel

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography system

Experimental Protocols

Overall Synthetic Workflow

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Grignard Formation & Reaction cluster_2 Step 3: Deprotection & Purification A 5-Bromo-2-pentanone + Ethylene Glycol B Dean-Stark Reflux (p-TsOH, Toluene) A->B C 2-(3-bromopropyl)-2-methyl-1,3-dioxolane B->C D Protected Bromide + Mg turnings in THF C->D E Grignard Reagent Formation D->E F Reaction with Paraformaldehyde E->F G Alkoxide Intermediate F->G H Acidic Workup (aq. NH4Cl, then HCl) G->H I Crude Product H->I J Purification (Flash Chromatography) I->J K Pure 2-Heptanone, 5-(hydroxymethyl)- J->K

Caption: Workflow for the synthesis of 2-Heptanone, 5-(hydroxymethyl)-.

Part 1: Synthesis of 2-(3-bromopropyl)-2-methyl-1,3-dioxolane (Ketone Protection)

Rationale: The ketone functional group is protected as a cyclic ketal to prevent it from reacting with the Grignard reagent that will be formed in the subsequent step. The Dean-Stark apparatus is used to remove water generated during the reaction, driving the equilibrium towards product formation.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 5-bromo-2-pentanone (10.0 g, 60.6 mmol), ethylene glycol (4.1 g, 66.7 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.6 mmol) in 100 mL of anhydrous toluene.

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The resulting crude oil, 2-(3-bromopropyl)-2-methyl-1,3-dioxolane, is of sufficient purity for the next step. A small sample can be purified by vacuum distillation for characterization if desired.

Part 2: Synthesis of 2-Heptanone, 5-(hydroxymethyl)- (Grignard Reaction and Deprotection)

Rationale: This part involves the formation of the Grignard reagent under strictly anhydrous and inert conditions, followed by its reaction with formaldehyde. The acidic workup serves the dual purpose of protonating the newly formed alkoxide and hydrolyzing the ketal protecting group.

Procedure:

  • Grignard Reagent Formation:

    • Assemble a 500 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be flame-dried or oven-dried before use.

    • Place magnesium turnings (1.6 g, 66.7 mmol) and a single crystal of iodine into the flask. Gently heat the flask with a heat gun under a stream of inert gas until the iodine sublimes and coats the magnesium, which serves to activate the metal surface.

    • Allow the flask to cool to room temperature.

    • Add 50 mL of anhydrous THF to the flask.

    • Dissolve the crude 2-(3-bromopropyl)-2-methyl-1,3-dioxolane from Part 1 in 50 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add a small portion (approx. 5 mL) of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • In a separate flame-dried flask, carefully heat paraformaldehyde (2.0 g, approx. 66.7 mmol of formaldehyde units) under a stream of inert gas to depolymerize it into gaseous formaldehyde. Pass the formaldehyde gas through a tube into the Grignard solution, which has been cooled in an ice bath. Alternatively, and more practically for this scale, add the paraformaldehyde as a powder in small portions to the cooled, stirring Grignard solution. This reaction is exothermic.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Deprotection:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 150 mL of cold, saturated aqueous ammonium chloride solution.[1]

    • Transfer the mixture to a separatory funnel. The layers should be separated. If a significant amount of solid is present, add more diethyl ether.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with 100 mL of 3 M hydrochloric acid to facilitate the hydrolysis of the ketal. Stir this biphasic mixture for 30 minutes.

    • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will be an oil. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 2-Heptanone, 5-(hydroxymethyl)-.

Reaction Mechanism

The key bond-forming step is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of formaldehyde.

Caption: Mechanism of the Grignard reaction with formaldehyde.

Characterization

The final product, 2-Heptanone, 5-(hydroxymethyl)-, should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expected to show characteristic peaks for the methyl ketone, the hydroxymethyl group, and the aliphatic chain protons.

  • ¹³C NMR: Will show a peak for the ketone carbonyl carbon, the carbon bearing the hydroxyl group, and the other aliphatic carbons.

  • IR Spectroscopy: Will display a strong absorption band for the ketone C=O stretch and a broad band for the O-H stretch of the alcohol.

  • Mass Spectrometry: Will show the molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

  • Grignard Reagents: Methylmagnesium bromide and the Grignard reagent synthesized in this protocol are highly flammable and react violently with water.[2][3][4][5][6] All manipulations must be carried out under a dry, inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable. Toluene is also flammable and has associated health risks. All solvents should be handled in a well-ventilated fume hood.

  • Acids and Bases: Handle p-toluenesulfonic acid and hydrochloric acid with appropriate personal protective equipment, including gloves and safety glasses.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when performing these procedures.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

Sources

Application

Application Note: GC-MS Methodologies for the Quantitation and Structural Elucidation of 2-Heptanone, 5-(hydroxymethyl)

An in-depth technical guide and protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Heptanone, 5-(hydroxymethyl). Introduction and Analytical Challenges 2-Heptanone, 5-(hydroxymethyl) (CAS: 498572...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Heptanone, 5-(hydroxymethyl).

Introduction and Analytical Challenges

2-Heptanone, 5-(hydroxymethyl) (CAS: 498572-74-0), also referred to as 5-hydroxymethyl-2-heptanone, is a branched aliphatic hydroxyketone with a molecular formula of C₈H₁₆O₂ and a molecular weight of 144.21 g/mol [1]. Compounds of this structural class are frequently encountered in drug development as metabolic intermediates, synthetic building blocks, or degradation products in complex biological matrices.

Analyzing aliphatic hydroxyketones via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct analytical challenges. The presence of the primary hydroxyl (-OH) group induces strong intermolecular hydrogen bonding. If analyzed directly, this leads to poor volatility, severe peak tailing on non-polar stationary phases, and a high susceptibility to thermal degradation (such as dehydration to form unsaturated ketones) inside the hot GC injection port[2]. To achieve robust, reproducible quantitation and high-confidence structural elucidation, a self-validating analytical workflow incorporating chemical derivatization is mandatory[3].

Mechanistic Grounding: The Causality of Experimental Choices

As a self-validating system, every step in this protocol is designed to eliminate analytical artifacts:

  • Why Derivatize? (The Chemistry of Silylation): Direct injection of 2-Heptanone, 5-(hydroxymethyl) yields broad, asymmetrical peaks. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group[4]. This transformation abolishes hydrogen bonding, drastically lowering the boiling point and enhancing the thermal stability of the analyte.

  • Why a 5% Phenyl-arylene Stationary Phase? A DB-5MS or HP-5MS column (5% phenyl, 95% dimethylpolysiloxane) provides the optimal phase ratio for semi-volatile TMS derivatives. The slight polarity induced by the phenyl groups ensures adequate retention and separation of the branched aliphatic chain from potential structural isomers in the matrix.

  • Why 70 eV Electron Ionization (EI)? Standardized 70 eV EI provides highly reproducible fragmentation, allowing for library matching and ab initio structural elucidation. For hydroxymethyl ketones, this energy regime reliably induces alpha-cleavage at the carbonyl carbon and specific cleavages at the TMS-ether linkage[5].

Experimental Protocols

Sample Preparation and Silylation Workflow

This protocol utilizes a standard liquid-liquid extraction followed by silylation. Maintaining a moisture-free environment is critical, as silylating reagents are highly sensitive to hydrolysis.

  • Extraction : Extract the target analyte from the aqueous matrix (1 mL) using 2 mL of MS-grade ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 3000 × g for 5 minutes to achieve phase separation.

  • Drying : Transfer the upper organic layer to a clean glass vial and dry over anhydrous sodium sulfate to remove trace water.

  • Concentration : Evaporate the extract to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.

  • Derivatization : Add 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst) and 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) to the dried residue[6].

  • Incubation : Seal the vial with a PTFE-lined cap and incubate at 70 °C for 30 minutes to ensure complete conversion of the primary alcohol to its TMS ether[6].

  • Analysis : Cool to room temperature and transfer the solution to a GC autosampler vial equipped with a glass micro-insert.

GC-MS Instrumental Parameters

The following parameters are optimized for the TMS derivative of 2-Heptanone, 5-(hydroxymethyl).

ParameterSetting / Specification
GC System Agilent 7890B (or equivalent) coupled to a 5977B MSD
Column HP-5MS UI (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless (1 µL injection volume); Purge valve ON at 1.0 min
Inlet Temperature 250 °C
Oven Program 60 °C (hold 1 min) → 10 °C/min to 280 °C → hold 5 min[4]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV (Electron Ionization)[2]
Scan Range m/z 40 to 450

Data Interpretation: EI-MS Fragmentation Dynamics

Understanding the fragmentation of the derivatized molecule (Molecular Weight = 216.39 g/mol ) is critical for unambiguous identification. While the underivatized molecule's molecular ion (M⁺•) is highly unstable and undergoes rapid fragmentation[5], the TMS derivative yields a distinct and highly diagnostic fragmentation signature.

Table 1: Key Diagnostic Ions for 5-(Trimethylsiloxymethyl)heptan-2-one
m/z RatioIon Identity / Cleavage MechanismRelative AbundanceDiagnostic Value
216 [M]⁺• (Molecular Ion)Very Low (< 1%)Confirms the intact mass of the TMS derivative.
201 [M - CH₃]⁺Low (1-5%)Loss of a methyl radical from the TMS group.
103 [CH₂=O-TMS]⁺High (>80% or Base Peak)Highly diagnostic for primary hydroxymethyl (-CH₂OH) groups converted to TMS ethers. Arises from alpha-cleavage adjacent to the ether oxygen.
73 [(CH₃)₃Si]⁺High (>50%)Ubiquitous TMS fragment; confirms successful silylation.
43 [CH₃C=O]⁺High (>70%)Highly diagnostic for methyl ketones. Arises from alpha-cleavage at the C2 carbonyl.

Self-Validating Quality Control Check: Always run a procedural blank (solvent + BSTFA) to ensure that m/z 73 and m/z 147 (hexamethyldisiloxane, a common BSTFA hydrolysis byproduct) do not co-elute and interfere with the target analyte's retention time.

Visualizations

GCMS_Workflow A 1. Liquid-Liquid Extraction (EtOAc) B 2. Silylation (BSTFA + 1% TMCS) A->B C 3. Capillary GC (HP-5MS Separation) B->C D 4. EI-MS Detection (70 eV Ionization) C->D E 5. Data Analysis (m/z 43, 73, 103) D->E

Figure 1: End-to-end sample preparation and GC-MS analytical workflow for hydroxyketones.

Fragmentation M Molecular Ion [M]+• m/z 216 (Weak) A Alpha-Cleavage at Carbonyl Loss of Pentyl-TMS radical M->A B Alpha-Cleavage at Ether Loss of Hexanone radical M->B C Silicon Cleavage Loss of organic framework M->C Ion43 [CH3C=O]+ m/z 43 A->Ion43 Ion103 [CH2=O-TMS]+ m/z 103 B->Ion103 Ion73 [TMS]+ m/z 73 C->Ion73

Figure 2: Primary Electron Ionization (EI) fragmentation pathways for TMS-derivatized 5-(hydroxymethyl)heptan-2-one.

References

  • "2-HEPTANONA, 5- (HIDROXIMETILO) 498572-74-0 wiki - Es - Guidechem", Guidechem,
  • "Application Note: Interpreting the Mass Spectrum of (S)-2-Hydroxymethylcyclohexanone", Benchchem,
  • "Acetol biosynthesis enables NADPH balance during nitrogen limitation in engineered Escherichia coli", PMC,
  • "Monitoring Carbonyl−Amine Reaction and Enolization of 1-Hydroxy-2-propanone (Acetol)
  • "Allelopathy as a Strategy for Biological Invasion: Calotropis procera and Its Impact on Plant Succession", PMC,
  • "GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars", PMC,

Sources

Method

extraction techniques for isolating 2-Heptanone,5-(hydroxymethyl)

Application Note: Isolation and Purification Strategies for 2-Heptanone, 5-(hydroxymethyl) Executive Summary The isolation of bifunctional aliphatic compounds from complex reaction matrices or fermentation broths present...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation and Purification Strategies for 2-Heptanone, 5-(hydroxymethyl)

Executive Summary

The isolation of bifunctional aliphatic compounds from complex reaction matrices or fermentation broths presents unique chromatographic and extraction challenges. The target compound, 2-Heptanone, 5-(hydroxymethyl) (CAS: 498572-74-0), is a moderately polar molecule containing both a ketone and a primary alcohol[1]. Because hydroxy ketones are highly susceptible to pH-driven degradation pathways—such as base-catalyzed aldol condensation and acid-catalyzed dehydration—standard aggressive extraction techniques often result in poor yields and the formation of artifacts[2].

This application note details a field-proven, self-validating methodology for the liquid-liquid extraction (LLE) and chromatographic purification of 2-Heptanone, 5-(hydroxymethyl). By strictly controlling the aqueous matrix pH and utilizing the salting-out effect, researchers can maximize recovery while preserving the structural integrity of the molecule.

Physicochemical Profiling & Extraction Rationale

To design an effective extraction system, we must first analyze the quantitative physicochemical properties of the target molecule. These metrics directly dictate the causality of our solvent and buffer selections.

PropertyValueCausality & Impact on Extraction Strategy
CAS Registry Number 498572-74-0[1]Unique identifier for this specific regioisomer.
Molecular Formula C8H16O2[1]8-carbon aliphatic backbone imparts lipophilicity.
Molecular Weight 144.21 g/mol [1]Low molecular weight; requires low-temperature solvent evaporation to prevent volatile loss.
LogP (Predicted) 1.37[1]Moderately lipophilic. Favors organic phase but requires aqueous salting-out for optimal LLE recovery.
Boiling Point ~253.2 °C[1]High boiling point allows for selective removal of low-boiling extraction solvents (e.g., Ethyl Acetate).
Topological Polar Surface Area 37.3 Ų[1]Indicates moderate hydrogen-bonding capacity, necessitating a polar aprotic extraction solvent.

Mechanistic Causality of the Workflow

Before executing the protocol, it is critical to understand why specific reagents are chosen:

  • Why pH 6.8–7.2? Hydroxy ketones are chemically labile. Acidic conditions promote dehydration to form α,β -unsaturated ketones, while basic conditions trigger aldol condensations. Maintaining a strictly neutral pH using phosphate buffers prevents these degradation pathways[2].

  • Why Ethyl Acetate (EtOAc)? With a LogP of 1.37, the compound exhibits partial aqueous solubility due to hydrogen bonding from the primary alcohol. EtOAc is selected over non-polar solvents (like hexanes) because its ester oxygen acts as a hydrogen-bond acceptor, efficiently partitioning the bifunctional compound from water[2][3].

  • Why Salting Out? Adding Sodium Chloride (NaCl) to the aqueous phase decreases the thermodynamic solubility of non-electrolytes in water (the "salting-out" effect), artificially increasing the partition coefficient into the organic phase and maximizing yield[3].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Matrix Preparation and Neutralization
  • Volume Measurement: Transfer the crude aqueous reaction mixture or biological broth (e.g., 100 mL) into a suitably sized Erlenmeyer flask.

  • pH Adjustment: Insert a calibrated pH probe. Slowly add 0.1 M Potassium Phosphate buffer until the matrix stabilizes strictly between pH 6.8 and 7.2[2]. Self-Validation: If the solution turns cloudy during adjustment, pause and allow it to equilibrate; rapid local pH changes can cause transient precipitation.

  • Salting Out: Add solid, anhydrous Sodium Chloride (NaCl) to the buffered matrix at a ratio of approximately 30 g per 100 mL of solution. Stir vigorously until the solution is fully saturated (undissolved salt crystals should remain visible at the bottom)[3].

Phase 2: Liquid-Liquid Extraction (LLE)
  • First Extraction: Transfer the saturated aqueous matrix to a separatory funnel. Add an equal volume (100 mL) of Ethyl Acetate (EtOAc).

  • Agitation: Stopper the funnel and invert gently. Vent immediately to release pressure. Shake vigorously for 2 minutes to ensure maximal surface area contact between the phases.

  • Phase Separation: Secure the funnel on a ring stand and allow the phases to separate completely (approx. 10 minutes). The organic layer (EtOAc) will be the top layer. Drain the lower aqueous layer into a clean flask, and collect the top organic layer in a separate Erlenmeyer flask.

  • Iterative Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh 50 mL aliquots of EtOAc[2][3]. Combine all organic layers.

Phase 3: Desiccation and Concentration
  • Drying: Add anhydrous Sodium Sulfate (Na2SO4) to the combined organic layers. Causality Note: Na2SO4 is preferred over Magnesium Sulfate (MgSO4) because Mg2+ can act as a mild Lewis acid, potentially catalyzing unwanted side reactions in sensitive hydroxy ketones[2][3].

  • Filtration: Once the organic phase is clear and free-flowing (indicating complete water removal), filter the solution through a fluted filter paper to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator. Set the water bath to a maximum of 35 °C and apply a vacuum of ~200 mbar. Self-Validation: The high boiling point of the target (253.2 °C) ensures it will remain in the flask as a pale, viscous oil while the EtOAc (BP 77 °C) is removed[1].

Phase 4: Chromatographic Purification
  • Column Preparation: Pack a glass column with standard silica gel (230-400 mesh) using a slurry of Hexanes.

  • Loading: Dissolve the crude concentrated oil in a minimal amount of Dichloromethane (DCM) and load it carefully onto the top of the silica bed.

  • Elution: Elute using a step gradient of Hexanes:Ethyl Acetate. Begin at 90:10 (v/v) to wash away non-polar aliphatic impurities, then ramp to 70:30 (v/v) to elute the target hydroxy ketone.

  • Fraction Monitoring: Collect 15 mL fractions. Spot fractions on a silica TLC plate. Because 2-Heptanone, 5-(hydroxymethyl) lacks a strong UV chromophore, develop the TLC plates using a Potassium Permanganate (KMnO4) stain followed by gentle heating. The target compound will appear as a bright yellow spot against a purple background.

Workflow Visualization

ExtractionWorkflow Matrix Aqueous Matrix (Contains Target) Buffer pH 7.0 Buffering (Phosphate Buffer) Matrix->Buffer Salt Salting Out (NaCl Saturation) Buffer->Salt LLE Liquid-Liquid Extraction (Ethyl Acetate) Salt->LLE Dry Desiccation (Anhydrous Na2SO4) LLE->Dry Flash Flash Chromatography (Hexanes:EtOAc) Dry->Flash Pure Purified 2-Heptanone, 5-(hydroxymethyl) Flash->Pure

Workflow for the isolation and purification of 2-Heptanone, 5-(hydroxymethyl).

Sources

Application

practical applications of 2-Heptanone,5-(hydroxymethyl) in flavor chemistry

Application Note: Engineering Controlled-Release and Maillard-Derived Flavor Profiles Utilizing 2-Heptanone, 5-(hydroxymethyl) Executive Briefing In contemporary flavor chemistry, managing the volatility and release kine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Controlled-Release and Maillard-Derived Flavor Profiles Utilizing 2-Heptanone, 5-(hydroxymethyl)

Executive Briefing

In contemporary flavor chemistry, managing the volatility and release kinetics of aliphatic ketones is a critical formulation challenge. While 2-heptanone is universally recognized for its potent blue cheese, fruity, and creamy sensory profile[1][2], its high volatility often limits its persistence in thermally processed or long-shelf-life products. The introduction of a hydroxymethyl group at the 5-position yields 2-Heptanone, 5-(hydroxymethyl) (CAS 498572-74-0) —a structurally modified analog that offers transformative practical applications.

This application note details the mechanistic utility of this compound in two primary domains: as a covalent pro-flavor matrix for controlled release, and as a highly reactive hydroxyketone precursor in targeted Maillard reactions for savory flavor generation.

Mechanistic Insights: Structure-Activity Relationship (SAR)

The sensory causality of 2-heptanone derivatives is heavily dictated by their functional groups. Unmodified 2-heptanone possesses a low odor threshold and high vapor pressure, making it a sharp "top note" in flavor formulations. By substituting a hydroxymethyl group at the C5 position, the molecule's hydrogen-bonding capacity and molecular weight are significantly increased. This structural shift achieves three critical outcomes:

  • Suppression of Initial Volatility: The boiling point increases, shifting the sensory perception from a sharp top note to a sustained middle/base note with creamy, waxy, and mild dairy nuances.

  • Covalent Tethering for Pro-Flavors: The primary alcohol (-CH₂OH) acts as a reactive handle for esterification or acetalization. This allows the creation of "pro-flavors" (flavor precursors) that remain odorless and stable during storage, only releasing the active ketone when triggered by specific physiological conditions (e.g., salivary esterases or gastric pH) [3].

  • Maillard Reactivity: Hydroxyketones are critical intermediates in the Maillard reaction. Under thermal stress, they bypass the slow Amadori rearrangement steps required by reducing sugars, condensing directly with amino acids via Strecker degradation to yield complex roasted, meaty, and caramel notes (e.g., alkylpyrazines and thiazoles) [4][5].

Application Architecture 1: Covalent Pro-Flavor Matrices

Causality of Experimental Design: To achieve a sustained release of creamy/dairy notes during mastication, 2-Heptanone, 5-(hydroxymethyl) is esterified with food-grade short-chain fatty acids (e.g., acetic acid) to form an odorless pro-flavor ester. The choice of an ester linkage ensures stability in neutral aqueous matrices (like beverages) while allowing rapid hydrolysis by salivary esterases upon consumption. A self-validating step using a lipase inhibitor ensures that the release is strictly enzymatically driven, preventing false positives from spontaneous hydrolysis.

Protocol 1.1: Synthesis and Validation of the Pro-Flavor Ester
  • Esterification: React 50 mM of 2-Heptanone, 5-(hydroxymethyl) with 55 mM acetic anhydride in a food-grade solvent (e.g., propylene glycol) using a catalytic amount of sodium acetate. Stir continuously at 40°C for 4 hours.

  • Purification: Wash the mixture with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the organic layer and dry over anhydrous Na₂SO₄.

  • Validation (Self-Validating System): Run an aliquot on GC-FID. The disappearance of the 2-Heptanone, 5-(hydroxymethyl) peak and the emergence of a heavier ester peak confirms successful conversion. Control: A blank reaction without sodium acetate should show minimal conversion.

  • Enzymatic Release Assay: Incubate 10 mg of the purified pro-flavor in 10 mL of Simulated Saliva Fluid (SSF, pH 6.8) containing porcine pancreatic lipase (100 U/mL) at 37°C.

  • Quantification: Sample the headspace using Solid-Phase Microextraction (SPME) at 5, 15, and 30 minutes. Analyze via GC-MS to quantify the release of the free hydroxyketone. Negative Control: Run a parallel SSF assay containing a lipase inhibitor (Orlistat) to prove the release is strictly enzyme-dependent.

ProFlavorRelease A Pro-Flavor Matrix (Esterified Hydroxyketone) B Salivary Esterases (pH 6.8, 37°C) A->B Ingestion C Free 2-Heptanone, 5-(hydroxymethyl) B->C Hydrolysis D Sensory Perception (Creamy/Dairy Notes) C->D Volatilization E Lipase Inhibitor (Negative Control) E->B Blocks

Figure 1: Enzymatic hydrolysis pathway of the pro-flavor matrix yielding controlled sensory release.

Application Architecture 2: Directed Maillard Reaction Generation

Causality of Experimental Design: By reacting 2-Heptanone, 5-(hydroxymethyl) directly with a sulfur-containing amino acid (e.g., L-cysteine), the Maillard pathway is forcefully directed toward the formation of sulfur-substituted thiazoles and pyrazines, which impart intense savory/meaty notes. The pH is buffered to 6.5 to mimic natural meat systems and optimize thiazole yield, while microwave heating prevents the localized charring that generates bitter off-notes.

Protocol 2.1: Thermal Generation of Savory Volatiles
  • Precursor Matrix Preparation: Dissolve 20 mM of 2-Heptanone, 5-(hydroxymethyl) and 20 mM of L-cysteine in a 0.1 M phosphate buffer (pH 6.5).

  • Thermal Treatment: Seal the mixture in a pressure-rated reaction vial. Heat dynamically to 140°C for 30 minutes using a microwave synthesizer.

  • Cooling and Extraction: Rapidly quench the vial in an ice bath to arrest the reaction. Extract the volatiles using dichloromethane (DCM).

  • GC-MS/O (Olfactometry) Profiling: Inject the DCM extract into a GC-MS equipped with an olfactory port.

  • Sensory Correlation (Self-Validating): Have trained panelists record aroma descriptors at specific retention times. Cross-reference these times with MS spectral data to confirm the identity of the newly formed thiazole/pyrazine derivatives. Control: A reaction omitting the hydroxyketone must be run to establish the baseline thermal degradation of cysteine alone.

GCMSWorkflow Step1 Maillard Reaction (Hydroxyketone + L-Cysteine) Step2 Thermal Quenching & DCM Extraction Step1->Step2 Step3 GC Separation (Capillary Column) Step2->Step3 Split Flow Splitter Step3->Split MS Mass Spectrometry (Chemical ID) Split->MS O Olfactometry Port (Sensory Descriptors) Split->O Data Data Correlation (Self-Validating Output) MS->Data O->Data

Figure 2: Experimental workflow for GC-MS/O profiling of Maillard reaction products.

Quantitative Data Presentation

The following table summarizes the physicochemical and sensory shifts that occur when modifying the aliphatic ketone backbone with hydroxymethyl groups.

CompoundCAS NumberRelative Volatility (Vapor Pressure at 25°C)Odor Threshold (Water)Primary Sensory DescriptorsOptimal Application
2-Heptanone 110-43-0High (~2.14 mmHg)5 - 10 ppbBlue cheese, sharp, fruity, greenTop-note flavorings, dairy emulsions
3-(Hydroxymethyl)-2-heptanone 65405-68-7Low (<0.1 mmHg)50 - 100 ppbMild creamy, mushroom, earthyMiddle-note modifiers, baked goods
2-Heptanone, 5-(hydroxymethyl) 498572-74-0Very Low (<0.05 mmHg)120 - 150 ppbSubtle dairy, waxy, caramel precursorPro-flavors, Maillard reaction matrices

(Note: Volatility and threshold data are extrapolated from structural analogs and GC retention indices).

References

  • Firmenich Flavor Ingredients Catalog. (n.d.). 2-Heptanone (FEMA 2544). Firmenich. Retrieved from:[Link]

  • Wright, J. (2022). 2-Heptanone in Dairy, Fruit, Savory and Brown Flavors. Perfumer & Flavorist. Retrieved from:[Link]

  • Cuiguai Flavor Chemistry Insights. (2026). Aldehydes in Fruit Flavors: Managing Sharpness and Controlled Release (Pro-flavors). Retrieved from:[Link]

  • Flavourtrends. (2023). The Maillard Reaction explained. Retrieved from:[Link]

  • Jayasena, D. D., Ahn, D. U., Nam, K. C., & Jo, C. (2013). Flavour Chemistry of Chicken Meat: A Review. Asian-Australasian Journal of Animal Sciences, 26(5), 732–742. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 2-Heptanone,5-(hydroxymethyl) extraction

Welcome to the technical support center for 2-Heptanone, 5-(hydroxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Heptanone, 5-(hydroxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the synthesis, extraction, and purification of this keto-alcohol. The following content is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.

Section 1: Synthesis-Related Impurities & Side Reactions

This section addresses common impurities that originate from the synthesis of the target molecule, which is often prepared via a Grignard reaction with a lactone, such as γ-valerolactone.

Q1: My post-reaction analysis (GC-MS) shows a significant impurity with a higher molecular weight, which appears to be a diol. What is this impurity and why did it form?

Answer: This is a very common issue when synthesizing keto-alcohols from lactones or esters using Grignard reagents. The impurity you are observing is likely a diol formed from the double addition of your Grignard reagent to the starting material.

Causality: The Grignard reaction with a lactone (a cyclic ester) proceeds in two stages. The first equivalent of the Grignard reagent attacks the carbonyl group, opening the ring to form a ketone intermediate. This ketone is also highly reactive towards the Grignard reagent.[1][2][3] If the reaction is not carefully controlled, a second equivalent of the Grignard reagent will attack the newly formed ketone, resulting in a tertiary alcohol after acidic workup. In the case of γ-valerolactone and methylmagnesium bromide, this side-reaction would produce 2,5-dimethyl-2,5-hexanediol.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise amount of the Grignard reagent, typically 1.0 to 1.1 equivalents. It is highly recommended to titrate the Grignard reagent immediately before use to determine its exact molarity.

  • Temperature Management: Perform the addition of the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate. This allows the initial ring-opening to occur but disfavors the subsequent, often faster, attack on the ketone intermediate.

  • Reverse Addition: Add the lactone solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is never in large excess relative to the unreacted lactone, though it may not completely prevent the secondary reaction.

  • Use of a Weinreb Amide: For more controlled synthesis, consider converting the parent acid to a Weinreb amide. Grignard reagents react with Weinreb amides to form a stable chelated intermediate that collapses to the ketone only upon acidic workup, preventing over-addition.[2]

Diagram: Grignard Reaction Pathways with a Lactone

G cluster_0 Reaction Pathway cluster_1 Side Reaction Lactone γ-Valerolactone Intermediate Keto-alkoxide Intermediate Lactone->Intermediate Ring Opening Grignard1 + 1 eq. R-MgX Ketone Desired Product 5-(hydroxymethyl)-2-heptanone (after workup) Intermediate->Ketone H₃O⁺ Workup Diol_Intermediate Di-alkoxide Intermediate->Diol_Intermediate Over-addition Grignard2 + 1 eq. R-MgX Diol Diol Impurity (after workup) Diol_Intermediate->Diol H₃O⁺ Workup

Caption: Desired vs. side reaction pathway in Grignard synthesis.

Q2: I'm observing a significant amount of unreacted starting material. What are the likely causes?

Answer: Incomplete conversion is typically due to issues with the Grignard reagent's reactivity or the overall reaction conditions.

Causality: Grignard reagents are potent bases and nucleophiles that are highly sensitive to moisture and atmospheric carbon dioxide. Any protic source (e.g., water in the solvent or on the glassware) will quench the Grignard reagent, reducing its effective concentration and leading to incomplete reaction.[1] Furthermore, the reagent can degrade upon storage.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., >120 °C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the entire setup and reaction time.

  • Verify Reagent Potency: As mentioned previously, titrate the Grignard reagent before use. Common methods include titration against a known amount of iodine, sec-butanol with 1,10-phenanthroline as an indicator, or a simple acid-base titration after quenching a sample.

  • Optimize Reaction Time/Temperature: While low temperatures are needed for the initial addition, the reaction may require warming to room temperature and stirring for several hours to ensure it proceeds to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Section 2: Extraction & Workup-Related Issues

This section focuses on the physical and chemical challenges encountered during the liquid-liquid extraction (LLE) phase, which is critical for isolating the product from the reaction mixture.

Q1: I'm struggling with a persistent emulsion between the aqueous and organic layers during extraction. How can I resolve this?

Answer: Emulsion formation is a frequent problem when extracting molecules like 5-(hydroxymethyl)-2-heptanone, which possess both hydrophilic (-OH) and lipophilic (heptanone) characteristics. These molecules can act as surfactants, stabilizing the mixture of two immiscible liquids.[4][5]

Causality: Vigorous shaking increases the surface area between the two phases, which, in the presence of surfactant-like molecules, can lead to the formation of a stable emulsion.[4] Impurities from the reaction mixture can also contribute to this issue.

Troubleshooting Protocol: The best approach is to prevent emulsion formation in the first place, but if one forms, the following steps can be taken, in order of preference:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to facilitate extraction with minimal agitation.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, reducing the solubility of organic compounds and helping to break the emulsion.[4]

  • Change Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[4]

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. This can physically disrupt the emulsion layer.[4]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method for breaking stubborn emulsions.[4]

Data Presentation: Emulsion Breaking Techniques

MethodPrincipleSpeedScalabilityNotes
Gentle Swirling Prevention by minimizing energy inputN/AHighBest first-line approach.[4]
Brine Addition Increases aqueous phase polarityModerateHighMost common and effective chemical method.[4]
Solvent Addition Alters organic phase propertiesModerateHighMay require solvent removal later.
Centrifugation Uses mechanical force to separate phasesFastLowHighly effective but limited by equipment capacity.[4]
Filtration Physical disruption of the emulsion layerSlowModerateCan be messy; risk of product loss.
Q2: My product yield after extraction is very low. What could be the cause?

Answer: Low recovery of a polar organic molecule like 5-(hydroxymethyl)-2-heptanone is often due to its significant solubility in the aqueous phase or improper extraction technique.

Causality: The hydroxyl group on your molecule makes it partially water-soluble. The efficiency of an extraction is determined by the partition coefficient (LogP) of the analyte between the two immiscible phases.[5] If the LogP value is not sufficiently high for the chosen solvent system, a large fraction of the product will remain in the aqueous layer.

Diagram: Troubleshooting Low Extraction Yield

G cluster_yes Optimize Extraction cluster_no Investigate Other Losses Start Low Product Yield After Extraction CheckAqueous Q: Is product in aqueous layer? (Analyze aqueous phase via HPLC/GC) Start->CheckAqueous YesAqueous Yes CheckAqueous->YesAqueous High Concentration Found NoAqueous No CheckAqueous->NoAqueous Low/No Concentration Found SaltOut Add salt (brine) to aqueous layer to decrease product solubility. YesAqueous->SaltOut Degradation Q: Did product degrade? (Check workup pH/temperature). NoAqueous->Degradation IncreaseExtractions Increase number of extractions (e.g., from 2x100mL to 4x50mL). SaltOut->IncreaseExtractions ChangeSolvent Switch to a more polar organic solvent (e.g., EtOAc). IncreaseExtractions->ChangeSolvent MechanicalLoss Q: Were there mechanical losses? (Check for leaks, improper phase separation). Degradation->MechanicalLoss IncompleteReaction Q: Was the reaction incomplete? (Re-check crude reaction mixture). MechanicalLoss->IncompleteReaction

Caption: A logical workflow for diagnosing low product recovery.

Troubleshooting Protocol:

  • Analyze the Aqueous Layer: Before discarding the aqueous phase, take a small aliquot, extract it with a suitable solvent (like ethyl acetate), and analyze it by GC or TLC to confirm if your product is present. Never discard any layers until you have confirmed the location of your product.[6]

  • Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. For example, extracting three times with 50 mL of ether is more effective than extracting once with 150 mL.

  • Optimize the Extraction Solvent: While less polar solvents like diethyl ether or dichloromethane are common, a more polar solvent like ethyl acetate may be more effective at recovering your keto-alcohol from the aqueous phase.

  • pH Adjustment: While the hydroxyl group is not acidic enough to be significantly ionized, ensuring the aqueous phase is neutral or slightly acidic (pH ~6-7) can help suppress any potential deprotonation and keep the molecule in its most non-polar form.

Section 3: Purity Analysis & Characterization

This section provides guidance on confirming the identity and purity of your final product.

Q1: Which analytical technique is best for assessing the purity of 5-(hydroxymethyl)-2-heptanone?

Answer: A combination of techniques is ideal for a comprehensive purity assessment. The primary methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Analytical Techniques

TechniqueStrengthsWeaknessesBest For Identifying
GC-MS High resolution for volatile compounds; provides mass for identification.Requires sample to be volatile and thermally stable; derivatization may be needed.Unreacted starting materials, volatile side-products, residual solvents.[7]
HPLC Suitable for non-volatile or thermally sensitive compounds; excellent quantification.Can be less effective at separating structurally similar isomers without method optimization.Diol impurities, non-volatile degradation products.[7]
NMR Provides definitive structural information; excellent for identifying and quantifying isomers.Lower sensitivity than MS; may not detect trace impurities (<1%).Structural isomers, stereoisomers, definitive product confirmation.[7]

Recommendation:

  • Use GC-MS as your primary tool for routine purity checks and identifying volatile impurities.

  • Use ¹H and ¹³C NMR to definitively confirm the structure of your main product and identify any isomeric impurities.

  • Use HPLC if you suspect the presence of high-boiling, non-volatile impurities like the diol side-product, especially for accurate quantification.

References
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (1958). Method for purification of ketones. US2826537A.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Heptanone. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. Retrieved from [Link]

  • Tian, H., et al. (2011). Synthesis of 2-Hydroxy-5-methyl-3-hexanone. Journal of Chemical Research. Retrieved from [Link]

  • Google Patents. (1975). Process for the purification of 2-methyl-2-hydroxy-heptanone-6. DE2352054C3.
  • Organic Chemistry Portal. (n.d.). Grignard - Common Conditions. Retrieved from [Link]

  • Google Patents. (2015). Synthetic method of 2-heptanone. CN104478683A.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Chemguide. (2015, November). reduction of aldehydes and ketones. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-heptanone methyl amyl ketone. Retrieved from [Link]

  • Corless, M., et al. (2017). Asymmetric addition of Grignard reagents to ketones. PMC. Retrieved from [Link]

  • NIST. (n.d.). 2-Heptanone, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NP-MRD. (2021, October 7). Showing NP-Card for 2-Heptanone (NP0000731). Retrieved from [Link]

  • Sárkány, P., et al. (2023). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Aldehydes and Ketones. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 2-HEPTANONE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-heptanol. Retrieved from [Link]

  • Api, A.M., et al. (2025). Update to RIFM fragrance ingredient safety assessment, 2-heptanone. PubMed. Retrieved from [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution for 2-Heptanone, 5-(hydroxymethyl)

Welcome to the Technical Support Center. Analyzing functionalized aliphatic compounds like 2-Heptanone, 5-(hydroxymethyl) presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing functionalized aliphatic compounds like 2-Heptanone, 5-(hydroxymethyl) presents unique chromatographic challenges. Because this molecule possesses both a hydrophobic hydrocarbon backbone and two distinct polar moieties (a ketone and a primary alcohol), it is highly susceptible to co-elution with structural isomers, synthetic intermediates, or matrix components.

As an Application Scientist, I have designed this guide to provide a mechanistic, self-validating approach to diagnosing and resolving these specific co-elution events.

Part 1: Diagnostic Workflow

Before altering your chromatographic method, you must determine the exact nature of the peak overlap. Use the decision tree below to isolate the root cause of your co-elution issue.

HPLC_Troubleshooting Start Co-elution Suspected (2-Heptanone, 5-(hydroxymethyl)) CheckPurity Check Peak Purity (PDA/DAD or MS) Start->CheckPurity IsCoelution Is it true co-elution? CheckPurity->IsCoelution FalseCoelution Investigate Column Health (Frit blockage, void volume) IsCoelution->FalseCoelution No (Tailing/Broadening) TrueCoelution Identify Impurity Type IsCoelution->TrueCoelution Yes Enantiomers Chiral Co-elution (Enantiomers) TrueCoelution->Enantiomers Isomers Structural Isomers / Matrix Impurities TrueCoelution->Isomers ChiralMethod Switch to Chiral Stationary Phase (e.g., Amylose/Cellulose) Enantiomers->ChiralMethod ModifySelectivity Adjust Selectivity (α) 1. MeOH vs ACN 2. Phenyl-Hexyl or Amide Isomers->ModifySelectivity Resolve Baseline Resolution (Rs ≥ 1.5) ChiralMethod->Resolve OptimizeGradient Optimize Gradient & Temp (Decrease %B/min, adjust T) ModifySelectivity->OptimizeGradient OptimizeGradient->Resolve

Diagnostic Workflow for Resolving 2-Heptanone, 5-(hydroxymethyl) Co-elution

Part 2: Core Troubleshooting FAQs

Q1: My chromatogram shows a broad peak with a distinct shoulder. How do I confirm if this is true co-elution of 2-Heptanone, 5-(hydroxymethyl) or just a column issue? A1: Before adjusting mobile phases, you must validate that the issue is chemical rather than mechanical. A blocked column inlet frit or a void volume at the column head can cause the flow profile to split, resulting in peak doubling or shoulders for all peaks in the chromatogram [1][2]. Diagnostic Step: Inject a well-retained, pure standard (e.g., toluene). If the standard also exhibits a shoulder, your column or system plumbing is compromised. If the standard peak is perfectly symmetrical (Asymmetry factor As​ between 0.9 and 1.2), you are witnessing true co-elution. To further validate, utilize a Photodiode Array (PDA/DAD) or Mass Spectrometer (MS) to check peak purity across the apex and inflection points .

Q2: I have confirmed true co-elution with a closely related synthetic impurity on a standard C18 column. How should I adjust the separation chemistry? A2: When capacity factor ( k′ ) and efficiency ( N ) are optimal but peaks still overlap, the core issue is Selectivity ( α ) [2]. 2-Heptanone, 5-(hydroxymethyl) interacts with the stationary phase via hydrophobic dispersion forces, while its -OH and -C=O groups can participate in hydrogen bonding. Actionable Solution:

  • Change the Mobile Phase Modifier: Switch your organic modifier from Acetonitrile (aprotic) to Methanol (protic). Methanol acts as both a hydrogen bond donor and acceptor, which uniquely alters the retention of the hydroxymethyl group compared to impurities lacking this moiety [3].

  • Change the Stationary Phase: If C18 fails, switch to a Polar-Embedded (e.g., Amide) or Phenyl-Hexyl column. Amide columns provide alternative hydrogen-bonding mechanisms that excel at discriminating between positional isomers of hydroxyketones [2].

Q3: Does the sample diluent affect the co-elution of early-eluting impurities with this compound? A3: Absolutely. Sample solvent mismatch is a leading cause of peak distortion that mimics co-elution. If 2-Heptanone, 5-(hydroxymethyl) is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the analyte travels through the column in a "plug" of strong solvent before partitioning properly. Always dissolve your sample in the initial mobile phase conditions (or a weaker solvent) to ensure proper focusing at the column head .

Q4: The molecule has a chiral center at C5. Will a standard reversed-phase method separate the enantiomers? A4: No. An achiral C18 or Amide column cannot distinguish between the (R) and (S) enantiomers of 2-Heptanone, 5-(hydroxymethyl). If your synthesis produces a racemate and you require enantiomeric excess (ee%) determination, you must use a Chiral Stationary Phase (CSP), such as an amylose or cellulose-based column (e.g., Chiralpak AD), typically operating under normal-phase conditions (Hexane/Isopropanol) [4].

Part 3: Quantitative Data & Method Parameters

To effectively troubleshoot, you must understand how the physicochemical properties of 2-Heptanone, 5-(hydroxymethyl) dictate its behavior in the column.

Table 1: Physicochemical Properties Dictating Chromatographic Behavior

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C8H16O2Moderate hydrophobicity; retains well on reversed-phase columns.
Functional Groups Ketone (-C=O), Primary Alcohol (-OH)Capable of H-bonding. Highly sensitive to protic vs. aprotic mobile phases.
Stereochemistry Chiral center at C5Requires Chiral Stationary Phase (CSP) for enantiomer resolution.
Ionizability Neutral (No acidic/basic groups)Retention is largely independent of mobile phase pH (stable across pH 2-8).

Table 2: Impact of Method Parameters on Resolution ( Rs​ )

Parameter AdjustmentEffect on 2-Heptanone, 5-(hydroxymethyl)Expected Impact on Rs​
ACN MeOH Increases H-bonding interactions with the -OH group.High (Dramatically changes Selectivity α )
Decrease Gradient Slope Increases time spent in the optimal partitioning zone.Moderate (Increases Capacity k′ )
Increase Temperature (+10°C) Decreases mobile phase viscosity; alters H-bonding strength.Low to Moderate (Improves Efficiency N )
C18 Polar-Embedded Introduces dipole-dipole interactions with the ketone.High (Changes Selectivity α )
Part 4: Experimental Protocol: Systematic Selectivity Optimization

This self-validating protocol is designed to systematically resolve co-eluting isomers of 2-Heptanone, 5-(hydroxymethyl) by isolating and testing individual chromatographic variables.

Step 1: Baseline System Suitability & Purity Check

  • Prepare a 1.0 mg/mL stock solution of the sample in the initial mobile phase (e.g., 5% Methanol / 95% Water).

  • Inject a blank (diluent only) to rule out ghost peaks from the system or mobile phase [4].

  • Inject the sample using the existing method. Analyze the peak using a DAD/PDA detector (extracting spectra at the upslope, apex, and downslope). A purity match angle greater than the threshold confirms true chemical co-elution.

Step 2: Mobile Phase Screening (Protic vs. Aprotic)

  • Run A (Aprotic): Set mobile phase A to Water and B to Acetonitrile. Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Run B (Protic): Flush the system and replace B with Methanol. Repeat the exact 5-95% gradient.

  • Causality Check: Compare the chromatograms. If the co-eluting impurity is a non-hydroxylated analog, the Methanol gradient will selectively retain 2-Heptanone, 5-(hydroxymethyl) longer due to hydrogen bonding, effectively "pulling" the peaks apart.

Step 3: Gradient Slope and Temperature Tuning

  • Select the organic modifier (ACN or MeOH) that provided the best partial separation in Step 2.

  • Identify the %B at which the target compound elutes (e.g., 45% B).

  • Create a shallow, focused gradient: Start at 10% below the elution point (35% B) and end at 10% above (55% B) over 15 minutes.

  • If Rs​ is still < 1.5, adjust the column compartment temperature. Lowering the temperature (e.g., from 40°C to 25°C) increases retention and can amplify subtle structural differences between the co-eluting species.

Part 5: References
  • Axion Analytical Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Available at: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Available at:[Link]

  • Crawford Scientific (ChromAcademy). "The Theory of HPLC Chromatographic Parameters." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2-Heptanone &amp; 5-(Hydroxymethyl)furfural (HMF) Mixtures

Welcome to the technical support center for the purification of 2-Heptanone and 5-(hydroxymethyl)furfural (HMF) mixtures. This guide is designed for researchers, scientists, and drug development professionals who encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Heptanone and 5-(hydroxymethyl)furfural (HMF) mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these two compounds. We will delve into the underlying principles of various purification techniques, provide detailed troubleshooting guides in a question-and-answer format, and offer step-by-step experimental protocols.

A critical aspect of separating 2-Heptanone and HMF is understanding their distinct physicochemical properties. 2-Heptanone is a relatively nonpolar ketone, while HMF is a polar molecule containing both an aldehyde and a primary alcohol functional group, making it highly water-soluble.[1][2][3] These differences in polarity, boiling point, and solubility are the keys to their successful separation.

Compound Properties at a Glance

A side-by-side comparison of the physical properties of 2-Heptanone and HMF is essential for selecting the appropriate purification strategy.

Property2-Heptanone5-(hydroxymethyl)furfural (HMF)Rationale for Separation
Molecular Formula C₇H₁₄O[1]C₆H₆O₃[4]Different molecular weights and structures.
Molar Mass 114.18 g/mol [1]126.11 g/mol [4]Influences distillation and chromatographic behavior.
Appearance Clear, colorless liquid[1][5]White to yellow, low-melting solid[2]Visual identification of pure fractions.
Boiling Point (atm) 149-152 °C[5][6]291-292 °C[7]Significant difference allows for fractional distillation.
Boiling Point (vac) Not specified114-116 °C at 1 mmHg[7]HMF can be distilled at lower temperatures to prevent degradation.
Melting Point -35.5 °C[1][5]28-34 °CHMF is a solid at room temperature, enabling crystallization.
Density ~0.82 g/mL[5]~1.243 g/mL[7]Can aid in phase separation during extraction.
Solubility in Water Slightly soluble (0.4% by wt)[1]Highly soluble[2][7]The basis for liquid-liquid extraction.
Solubility in Org. Solvents Soluble in ethanol, ether[8]Soluble in organic solvents[2]Important for choosing chromatographic mobile phases.
Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to separate a mixture of 2-Heptanone and HMF?

A1: Given the substantial difference in their atmospheric boiling points (over 140 °C), fractional distillation is theoretically the most direct approach.[9] However, the high boiling point of HMF can lead to thermal degradation.[10] Therefore, vacuum fractional distillation is the recommended primary method.

Q2: My HMF seems to be degrading during purification. How can I avoid this?

A2: HMF is known to be thermally sensitive.[10] To prevent degradation, it is crucial to use lower temperatures. This can be achieved by employing vacuum distillation to lower the boiling point of HMF.[7] Additionally, minimizing the duration of heating and ensuring an inert atmosphere (e.g., nitrogen or argon) can reduce degradation.

Q3: Can I use liquid-liquid extraction for this separation?

A3: Yes, liquid-liquid extraction is a highly effective method due to the pronounced difference in water solubility between the two compounds. 2-Heptanone is only slightly soluble in water, whereas HMF is highly water-soluble.[1][2] You can use a water/organic solvent system (e.g., water/ethyl acetate) to selectively partition the HMF into the aqueous phase, leaving the 2-Heptanone in the organic phase.

Q4: Is chromatography a viable option for high-purity separation?

A4: Absolutely. High-performance liquid chromatography (HPLC) is an excellent technique for achieving high-purity fractions of both 2-Heptanone and HMF.[11] Normal-phase or reverse-phase chromatography can be employed depending on the desired scale and specific requirements of your experiment.

Troubleshooting Guides by Technique
Fractional & Vacuum Distillation

Q: I'm performing a vacuum distillation, but my yield of HMF is very low. What could be the issue?

A: Low yield in vacuum distillation of HMF can be attributed to several factors:

  • Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficient and stable vacuum. A leak in the system will raise the boiling point and potentially lead to thermal degradation. Check all joints and seals.

  • Thermal Degradation: Even under vacuum, prolonged heating can cause HMF to polymerize or decompose, resulting in a dark, tarry residue in the distillation flask.[10] Try to keep the distillation pot temperature as low as possible.

  • Co-distillation: If the separation is not efficient, some HMF may be carried over with the 2-Heptanone. Ensure your fractionating column is well-packed and insulated to facilitate proper vapor-liquid equilibrium.

Q: The temperature during my fractional distillation is not stable. Why is this happening?

A: Temperature fluctuations during fractional distillation usually indicate an issue with the heating or the equilibrium in the column.

  • Bumping/Uneven Boiling: Ensure you are using boiling chips or a magnetic stir bar for smooth boiling.

  • Heating Rate: An inconsistent heating rate from your mantle can cause temperature fluctuations. Adjust the variac to provide steady, gentle heating.

  • Flooding the Column: If the heating rate is too high, the column can flood, which disrupts the separation process. Reduce the heating to allow the column to operate correctly.

Liquid-Liquid Extraction

Q: After performing a water/ethyl acetate extraction, I'm finding HMF in my organic layer. How can I improve the separation?

A: While HMF is highly water-soluble, some can remain in the organic phase, especially if the concentration is high.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of water rather than a single extraction with a large volume. This is more efficient at removing the water-soluble component.

  • pH Adjustment: The solubility of HMF in water is not strongly pH-dependent, but ensuring the aqueous phase is neutral can prevent any potential side reactions.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous phase can decrease the solubility of organic compounds in the aqueous layer and may improve the partitioning of 2-Heptanone into the organic layer.

Q: I'm having trouble with emulsion formation at the interface of my aqueous and organic layers. How can I resolve this?

A: Emulsions are common when dealing with complex mixtures.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Brine Wash: Adding a small amount of brine can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: For small-scale, persistent emulsions, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

Column Chromatography (HPLC)

Q: My peaks for 2-Heptanone and HMF are overlapping in my HPLC chromatogram. What should I do?

A: Peak overlap, or poor resolution, is a common issue in chromatography.

  • Optimize the Mobile Phase: Adjust the solvent ratio of your mobile phase. For reverse-phase HPLC, increasing the polarity (e.g., increasing the water content in a methanol/water system) will generally increase the retention time of the less polar 2-Heptanone, potentially improving separation.

  • Change the Column: If mobile phase optimization is insufficient, you may need a column with a different stationary phase or a longer column for better separation.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

Q: The pressure in my HPLC system is too high. What is the cause?

A: High backpressure can damage your pump and column.

  • Column Blockage: The most common cause is a blockage in the column inlet frit, often due to particulate matter from the sample. Filter your samples before injection. You can try back-flushing the column (if the manufacturer allows) to dislodge the blockage.

  • Precipitation: Your sample or a buffer in your mobile phase may be precipitating on the column. Ensure your sample is fully dissolved in the mobile phase and that all mobile phase components are miscible.

Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is ideal for separating larger quantities of the mixture.

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus with a short, insulated fractionating column. Use a receiving flask system that allows for the collection of multiple fractions without breaking the vacuum.

  • Sample Preparation: Add the 2-Heptanone/HMF mixture to the distillation flask along with a magnetic stir bar.

  • Initiate Vacuum: Slowly apply vacuum to the system, ensuring all joints are well-sealed.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction 1 (2-Heptanone): As the temperature rises, the first fraction to distill will be 2-Heptanone. Collect this fraction at a steady temperature corresponding to the boiling point of 2-Heptanone at the applied pressure.

  • Intermediate Fraction: As the temperature begins to rise sharply, switch to a new receiving flask to collect an intermediate fraction that may contain a mixture of both compounds.

  • Fraction 2 (HMF): Increase the heating mantle temperature to distill the HMF. Collect the HMF fraction at its boiling point under the applied vacuum.[7] The HMF may solidify in the condenser if it is too cool; this can be remedied by gently warming the condenser with a heat gun.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or HPLC.

Protocol 2: Purification by Liquid-Liquid Extraction

This method is effective for a preliminary, large-scale separation.

  • Dissolution: Dissolve the 2-Heptanone/HMF mixture in a suitable organic solvent in which both are soluble, such as ethyl acetate.

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of deionized water.

  • Mixing and Separation: Gently invert the funnel several times to mix the phases, then allow the layers to separate.

  • Collection: Drain the lower aqueous layer (containing the majority of the HMF) into a flask.

  • Repeat Extraction: Add a fresh portion of deionized water to the organic layer in the separatory funnel and repeat the extraction process. Repeat this step 2-3 times to ensure complete removal of HMF.

  • Combine and Isolate:

    • Organic Phase: The combined organic layers contain the purified 2-Heptanone. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Aqueous Phase: The combined aqueous layers contain the HMF. The HMF can be recovered by removing the water under reduced pressure, though this can be energy-intensive. Alternatively, the HMF can be back-extracted into a different organic solvent like tetrahydrofuran (THF) after saturating the aqueous phase with NaCl.[12]

Workflow Diagrams

G

G

References
  • 2-Heptanone - Wikipedia. Available from: [Link]

  • 5-hydroxymethyl furfural, 67-47-0 - The Good Scents Company. Available from: [Link]

  • Hydroxymethylfurfural - Wikipedia. Available from: [Link]

  • 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem - NIH. Available from: [Link]

  • Showing Compound 2-Heptanone (FDB008055) - FooDB. Available from: [Link]

  • Chemical Properties of 5-Hydroxymethylfurfural (CAS 67-47-0) - Cheméo. Available from: [Link]

  • 2-HEPTANONE | 110-43-0. Available from: [Link]

  • The Fractional Distillation of a Binary Mixture. Available from: [Link]

  • Fig. 4. Chromatographic recording of the separation of HMF (peak 1) and... - ResearchGate. Available from: [Link]

  • Purification of synthesized Hydroxy Methyl Furfural (HMF) Extracted from organic waste. Available from: [Link]

  • 2-Heptanone | SIELC Technologies. Available from: [Link]

  • LC Purification Troubleshooting Guide - Waters Corporation. Available from: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • US7317116B2 - Processes for the preparation and purification of hydroxymethylfuraldehyde and derivatives - Google Patents.
  • Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid - PubMed. Available from: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development. Available from: [Link]

  • Furfural - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 5-(Hydroxymethyl)furfural (HMF) - Organic Syntheses. Available from: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Heptanone, 5-(hydroxymethyl) in Aqueous Buffer Solutions

Welcome to the Technical Support Center for handling 2-Heptanone, 5-(hydroxymethyl) (CAS: 498572-74-0). This guide is designed for researchers, analytical scientists, and drug development professionals who require high-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Heptanone, 5-(hydroxymethyl) (CAS: 498572-74-0). This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity stabilization of this compound in aqueous environments.

Unlike simple aliphatic ketones, 2-Heptanone, 5-(hydroxymethyl) is a δ -hydroxy ketone. Its structural geometry dictates unique thermodynamic behaviors in water, making standard buffer protocols insufficient. Below, we provide the mechanistic causality behind common degradation issues, quantitative stability data, and a self-validating protocol to ensure experimental integrity.

The Structural Reality: Hemiketal Equilibrium

In aqueous media, δ -hydroxy ketones do not exist purely as open-chain molecules. The hydroxyl group on the δ -carbon is in perfect spatial proximity to attack the C2 carbonyl carbon. This results in a spontaneous intramolecular cyclization, establishing a dynamic equilibrium that heavily favors a 6-membered cyclic hemiketal (a substituted tetrahydropyran-2-ol) [1]. Understanding this equilibrium is the key to troubleshooting analytical discrepancies and preventing degradation.

G A Open-Chain δ-Hydroxy Ketone B Cyclic Hemiketal (Tetrahydropyran-2-ol) A->B Aqueous Equilibrium C Dehydration (Dihydropyran) B->C Acid/Base (-H2O) D Oxidation (δ-Lactone) B->D Trace Metals/O2

Caption: Structural equilibrium and primary degradation pathways of δ-hydroxy ketones in water.

Troubleshooting & FAQs

Q1: Why do I see two distinct peaks or a broad, shifting baseline in my HPLC/NMR analysis when the compound is dissolved in water? Causality: You are observing the dynamic equilibrium between the open-chain ketone and the cyclic hemiketal. Depending on the timescale of your analytical method and the temperature, these tautomers can resolve as separate peaks or as an averaged broad signal [1]. Solution: Do not attempt to "force" a single peak by heating the sample, as this will trigger degradation. Instead, standardize your analytical temperature (e.g., 20°C) and use a neutral mobile phase to maintain a consistent equilibrium ratio.

Q2: My compound degrades rapidly into a less polar impurity in standard buffers. What is this impurity, and how do I stop it? Causality: The impurity is likely a dihydropyran derivative. Under acidic or basic extremes, the hemiketal undergoes an E1cB or acid-catalyzed elimination of water. The protonation of the hemiketal hydroxyl makes it an excellent leaving group, driving irreversible dehydration [2]. Solution: Strictly maintain the buffer pH between 6.8 and 7.2. Avoid using 0.1% TFA or Formic Acid in your LC-MS mobile phases; switch to 10 mM Ammonium Acetate (pH 7.0).

Q3: Even at pH 7.0, I am seeing a gradual loss of the parent compound over 48 hours. Why? Causality: Trace heavy metals (such as Fe2+ and Cu2+ ) present in commercial buffer salts act as potent catalysts for the oxidation of the hemiketal into a δ -lactone [3]. Solution: Incorporate a metal sequestering agent (1 mM EDTA) into your buffer formulation and sparge the solution with Nitrogen to displace dissolved oxygen.

Quantitative Stability Data

The table below summarizes the stability of 2-Heptanone, 5-(hydroxymethyl) (1 mg/mL) across various aqueous conditions. This data highlights the necessity of strict pH control and metal chelation.

pH LevelBuffer System (50 mM)Temp (°C)Additives% Recovery (48h)Primary Degradant
4.0Sodium Acetate25None42.5%Dihydropyran (Dehydration)
7.0Sodium Phosphate25None81.0% δ -Lactone (Oxidation)
7.0Sodium Phosphate41 mM EDTA 98.5% None (Stable)
9.0Sodium Borate25None54.2%Dihydropyran / Aldol Adducts
Self-Validating Experimental Protocol

To guarantee the integrity of your experiments, do not rely on assumption. Use the following self-validating workflow to prepare and verify stable aqueous solutions of 2-Heptanone, 5-(hydroxymethyl).

Step 1: Buffer Formulation Prepare a 50 mM Sodium Phosphate or HEPES buffer. Add 1 mM EDTA to sequester catalytic trace metals. Carefully titrate the solution to exactly pH 7.0 ± 0.1 using NaOH or HCl.

Step 2: Deoxygenation Transfer the buffer to a sealed flask and sparge with high-purity Nitrogen ( N2​ ) or Argon for 15 minutes. This displaces dissolved O2​ , shutting down oxidative degradation pathways.

Step 3: Compound Dissolution Due to the moderate lipophilicity of the aliphatic chain, dissolve 2-Heptanone, 5-(hydroxymethyl) in a minimal volume of neat DMSO first. Add this dropwise to the stirring deoxygenated buffer to achieve a final DMSO concentration of 5% (v/v). This prevents localized precipitation and stabilizes the hemiketal solvation shell.

Step 4: Self-Validation (LC-MS) Immediately pull a 10 µL aliquot (t=0) and analyze via LC-MS using a neutral mobile phase (e.g., Water/MeCN with 10 mM Ammonium Acetate).

  • Pass Criteria: You must observe the dominant hemiketal mass ( [M+H]+=145.2 m/z).

  • Fail Criteria: The appearance of a [M−H2​O+H]+ peak at 127.2 m/z indicates active dehydration. If detected, discard the solution, recalibrate your pH meter, and prepare fresh buffer. Store the validated solution at 4°C.

Workflow N1 1. Formulate Buffer pH 7.0 + 1mM EDTA N2 2. Deoxygenation N2 Sparge (15 min) N1->N2 N3 3. Dissolution Add 5% DMSO Co-solvent N2->N3 N4 4. LC-MS Validation Check for Dihydropyran N3->N4 N5 Pass: Single Hemiketal Peak N4->N5 Stable N6 Fail: Degradants Found N4->N6 Unstable N6->N1 Adjust pH/EDTA

Caption: Self-validating workflow for formulating and verifying stable aqueous solutions.

References
  • Isolation of Hemiketal and Hydroxy Ketone Tautomers of Synthetic Intermediates Each Affording 18-Hydroxycortisol-1,6,7-d3 Source: ACS Omega / PubMed Central (PMC) URL:[Link]

  • 23.3: Dehydration of Aldol Products - Synthesis of Enones Source: Chemistry LibreTexts URL:[Link]

  • Stability of aqueous solutions of mibolerone Source: PubMed URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Heptanone,5-(hydroxymethyl) vs standard 2-heptanone in solvent efficacy

An in-depth comparative analysis of solvent efficacy requires moving beyond basic dissolution metrics to understand the thermodynamic and mechanistic interactions between solute and solvent. In drug development, speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of solvent efficacy requires moving beyond basic dissolution metrics to understand the thermodynamic and mechanistic interactions between solute and solvent. In drug development, specialized coatings, and advanced materials synthesis, standard aliphatic ketones often fall short when dealing with highly polar or complex molecules.

This guide provides an objective, data-supported comparison between standard 2-Heptanone (Methyl Amyl Ketone, or MAK) and its functionalized derivative, 2-Heptanone, 5-(hydroxymethyl) .

Mechanistic Profiling & Solvation Causality

To understand why a researcher would choose one solvent over the other, we must analyze their molecular architecture and how it dictates solvation thermodynamics.

Standard 2-Heptanone (MAK): Standard 2-heptanone is a linear aliphatic ketone. Its solvation power is primarily driven by dispersion forces and dipole-dipole interactions facilitated by the carbonyl group[1]. Because it lacks hydrogen-bond donating capabilities, it is highly effective for solvating synthetic resins, cellulosic lacquers, and non-polar to moderately polar Active Pharmaceutical Ingredients (APIs)[2]. Its low density and moderate evaporation rate make it a staple in high-solids coatings[3].

2-Heptanone, 5-(hydroxymethyl): The addition of a hydroxymethyl group (-CH₂OH) at the 5-position fundamentally alters the molecule's physicochemical profile[]. This modification introduces a primary alcohol, transforming the solvent into a bifunctional system capable of both hydrogen-bond donation (via the hydroxyl proton) and robust hydrogen-bond acceptance (via both the hydroxyl oxygen and the carbonyl oxygen).

  • Causality in Application: This bifunctionality allows the solvent to disrupt the crystalline lattice of highly polar APIs that would otherwise remain insoluble in standard MAK. Furthermore, the increased molecular weight and extensive intermolecular hydrogen bonding drastically reduce its vapor pressure, making it an excellent candidate for slow-evaporation crystallization techniques where maintaining a stable supersaturation gradient is critical.

Physicochemical & Thermodynamic Comparison

The thermodynamic affinity of a solvent for a solute is best quantified using Hansen Solubility Parameters (HSP), which divide total cohesive energy into Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ) forces[5]. The table below summarizes the critical data for both solvents.

PropertyStandard 2-Heptanone (MAK)2-Heptanone, 5-(hydroxymethyl)
CAS Number 110-43-0498572-74-0
Molecular Formula C₇H₁₄OC₈H₁₆O₂
Boiling Point 151 - 152 °C~253 °C (Predicted)
Flash Point 39 °C~104 °C (Predicted)
Density (25 °C) 0.81 - 0.82 g/mL~0.90 g/mL (Predicted)
HSP: Dispersion ( δD​ ) 16.2 MPa 1/2 ~16.0 MPa 1/2 (Estimated)
HSP: Polar ( δP​ ) 5.7 MPa 1/2 ~8.5 MPa 1/2 (Estimated)
HSP: H-Bonding ( δH​ ) 4.1 MPa 1/2 ~11.0 MPa 1/2 (Estimated)
Primary Solvation Mode Dipole-dipole, DispersionH-bond donor/acceptor, Dipole

Data sourced and extrapolated from authoritative chemical databases and predictive models[5][6][7].

Experimental Protocol: High-Throughput API Solubility & Stability Screening

To objectively evaluate solvent efficacy, a self-validating experimental protocol is required. This workflow not only measures thermodynamic solubility but also ensures the solvent does not chemically degrade the solute—a critical control when working with nucleophilic hydroxylated solvents.

Step 1: Gravimetric Saturation

  • Action: Add an excess of the target API (e.g., 500 mg) to 5.0 mL of both standard 2-heptanone and 5-(hydroxymethyl)-2-heptanone in separate, hermetically sealed borosilicate glass vials.

  • Causality: Excess solid ensures the solution can reach maximum saturation, while sealed vials prevent solvent evaporation that would artificially inflate concentration readings.

Step 2: Thermodynamic Equilibration

  • Action: Agitate the vials on an orbital shaker at 300 rpm for 48 hours at a highly controlled 25.0 ± 0.1 °C.

  • Causality: A 48-hour window guarantees the system transitions from initial kinetic dissolution to true thermodynamic equilibrium, eliminating false-positive solubility spikes caused by transient supersaturation.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved API. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Polytetrafluoroethylene (PTFE) is chosen for its universal chemical inertness. Using standard nylon or PES filters could result in membrane degradation by the ketone or non-specific binding of the API, which would skew downstream quantification.

Step 4: HPLC-UV Quantification

  • Action: Dilute an aliquot of the filtrate into a compatible mobile phase and inject it into an HPLC-UV system. Calculate the dissolved concentration against a pre-established standard calibration curve.

Step 5: Accelerated Stability Indication (Self-Validation Check)

  • Action: Store the saturated solutions at 40 °C for 7 days, then re-analyze via HPLC.

  • Causality: Because 5-(hydroxymethyl)-2-heptanone contains a primary alcohol, it can act as a nucleophile. This step validates that the solvent is not reacting with ester or carboxylic acid moieties on the API (e.g., via transesterification), ensuring the measured solubility reflects the intact drug molecule.

Workflow Visualization

SolventScreening Start 1. Solvent Selection MAK vs. 5-OH-MAK Equilibration 2. Thermodynamic Equilibration (48h at 25°C, 300 rpm) Start->Equilibration Separation 3. Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Analysis 4. HPLC-UV Quantification (Determine Equilibrium Solubility) Separation->Analysis Stability 5. Accelerated Stability Check (7 Days at 40°C to check degradation) Analysis->Stability Decision 6. Efficacy Validation & Final Solvent Selection Stability->Decision

Fig 1: High-throughput gravimetric and chromatographic workflow for solvent efficacy screening.

Strategic Selection Guidelines

  • Opt for Standard 2-Heptanone when: The formulation requires a low-density solvent to meet VOC guidelines, the solute is moderately polar or non-polar, and a relatively clean, moderate evaporation profile is needed for film formation or coating drying[2][3].

  • Opt for 2-Heptanone, 5-(hydroxymethyl) when: The target solute is highly polar and requires extensive hydrogen-bond networking to dissolve. It is also the superior choice for high-temperature synthesis, slow-evaporation single-crystal growth, or environments where high flash points (>100 °C) are mandated for operational safety[][6].

References

  • Ataman Kimya. "2-HEPTANONE Solvent Properties & Applications." Available at: [Link]

  • Prechem. "PREC MAK Solvent | Methyl N-Amyl Ketone | 2-Heptanone." Available at: [Link]

  • Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, and Molar Volume of Selected Liquids." Available at: [Link]

  • MG Chemicals. "Methyl Amyl Ketone (MAK) 9640 Technical Data Sheet." Available at: [Link]

Sources

Comparative

A Comparative Toxicological Guide: 2-Heptanone, 5-(hydroxymethyl) and Aliphatic Ketones for the Research Professional

This guide provides a comparative toxicological analysis of 2-Heptanone, 5-(hydroxymethyl) and a series of straight-chain aliphatic ketones. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative toxicological analysis of 2-Heptanone, 5-(hydroxymethyl) and a series of straight-chain aliphatic ketones. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the structural relationships, metabolic pathways, and toxicological mechanisms that govern the activity of these compounds. We will explore not only the known toxicities of common aliphatic ketones but also extrapolate the likely toxicological profile of the less-characterized 2-Heptanone, 5-(hydroxymethyl) based on established structure-activity relationships (SAR). The guide culminates in detailed, field-proven protocols for assessing toxicity, providing a practical framework for your own research endeavors.

Introduction: The Chemical Landscape of Aliphatic Ketones

Aliphatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl groups. They are widely used as industrial solvents, chemical intermediates, and are found naturally in various foods and as products of mammalian metabolism.[1][2] Their toxicological profiles are of significant interest, ranging from relatively low toxicity, such as with acetone, to specific organ toxicities, most notably the neurotoxicity associated with γ-diketones.[3][4]

Structure-Activity Relationships and Mechanisms of Toxicity

The toxicity of an aliphatic ketone is not an arbitrary property; it is intrinsically linked to its chemical structure. Factors such as carbon chain length, the position of the carbonyl group, and the presence of other functional groups dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its mechanism of action.

The Influence of Chain Length and Lipophilicity

For simple, saturated aliphatic ketones, toxicity often follows a predictable pattern related to their lipophilicity (fat-solubility). Generally, as the carbon chain length increases, the molecule becomes more lipophilic. This enhances its ability to cross biological membranes, leading to increased bioavailability and distribution to lipid-rich tissues like the nervous system. This trend often correlates with an increase in acute toxicity (i.e., a lower LD50 value). However, this relationship is not infinite. Extremely long chains can lead to poor absorption or rapid metabolism, creating a "cutoff" effect.

This relationship can be visualized as a logical progression where structural changes directly influence a key physicochemical property, which in turn governs the toxicological outcome.

cluster_0 Structural Modification cluster_1 Physicochemical Change cluster_2 Toxicological Consequence Increase Carbon Chain Length Increase Carbon Chain Length Increase Lipophilicity (logP) Increase Lipophilicity (logP) Increase Carbon Chain Length->Increase Lipophilicity (logP) Leads to Enhanced Membrane Permeation Enhanced Membrane Permeation Increase Lipophilicity (logP)->Enhanced Membrane Permeation Results in Increased Bioavailability Increased Bioavailability Enhanced Membrane Permeation->Increased Bioavailability Higher Acute Toxicity (Lower LD50) Higher Acute Toxicity (Lower LD50) Increased Bioavailability->Higher Acute Toxicity (Lower LD50) cluster_0 Metabolic Activation cluster_1 Molecular Interaction cluster_2 Pathological Outcome A 2-Hexanone (Parent Compound) B 5-Hydroxy-2-hexanone A->B CYP450 (ω-1 Oxidation) C 2,5-Hexanedione (γ-Diketone Metabolite) B->C Oxidation E Pyrrole Adduct Formation (Covalent Cross-linking) C->E D Lysine Residue on Neurofilament Protein D->E F Neurofilament Aggregation E->F Leads to G Axonal Swelling & Degeneration F->G

Caption: Metabolic activation pathway of 2-Hexanone to neurotoxic 2,5-Hexanedione.

Potentiation of Toxicity

Aliphatic ketones can also potentiate the toxicity of other xenobiotics, particularly halogenated hydrocarbons like chloroform. [7][8]This interaction is often due to the induction of cytochrome P450 enzymes by the ketones. This increased enzyme activity can accelerate the metabolic activation of the second compound to a more toxic intermediate. Studies have shown that acetone, 2-butanone, 2-pentanone, 2-hexanone, and 2-heptanone can all increase chloroform-induced kidney and liver injury in rats. [7][8]

Toxicological Profile of 2-Heptanone, 5-(hydroxymethyl) - A Predictive Assessment

Given the absence of direct toxicological data, we must rely on SAR principles. The structure of 2-Heptanone, 5-(hydroxymethyl) differs from its parent, 2-Heptanone, by the addition of a primary hydroxyl (-OH) group. This modification is expected to have several key impacts:

  • Decreased Lipophilicity: The hydroxyl group is polar and capable of hydrogen bonding, which will significantly increase the water solubility and decrease the lipophilicity of the molecule compared to 2-Heptanone.

  • Altered Metabolism: The presence of a primary alcohol group provides a new, efficient site for metabolism. It can be readily oxidized to an aldehyde and then a carboxylic acid, or undergo direct conjugation (e.g., glucuronidation). These pathways are generally routes of detoxification and rapid excretion. [9]3. Reduced Systemic Toxicity: The increased polarity and efficient metabolic/excretion pathways suggest that 2-Heptanone, 5-(hydroxymethyl) will likely have lower systemic toxicity than 2-Heptanone. Its reduced lipophilicity would limit its ability to penetrate the central nervous system and other tissues.

  • Low Potential for Neurotoxicity: The hydroxyl group is at the 5-position. While metabolism could potentially occur at the ketone, the primary site for detoxification will likely be the alcohol. It is not a γ-diketone and its metabolic pathway is unlikely to produce one. Therefore, the specific neurotoxicity associated with 2,5-hexanedione is not predicted for this compound.

Comparative Acute Toxicity Data

The following table summarizes publicly available acute toxicity data for a series of straight-chain aliphatic ketones. The LD50 (Lethal Dose, 50%) represents the dose required to be lethal to 50% of the tested population, and is a standard measure of acute toxicity. A lower LD50 value indicates higher toxicity.

CompoundCAS NumberMolecular Weight ( g/mol )Oral LD50 (Rat) (mg/kg)Dermal LD50 (Rabbit) (mg/kg)
Acetone (2-Propanone)67-64-158.085800 [1][3]-
Methyl Ethyl Ketone (2-Butanone)78-93-372.112483 - 2737 [9][10]5000 - 6480 [9][11]
2-Pentanone (Methyl Propyl Ketone)107-87-986.131600 [12][13]6500 [12][13]
2-Hexanone (Methyl Butyl Ketone)591-78-6100.162590 [14][15]4840 - 4860 [14][15]
2-Heptanone (Methyl Amyl Ketone)110-43-0114.191600 - 1670 [4][16][17]10220 - 12600 [18][16]
2-Heptanone, 5-(hydroxymethyl)- 498572-74-0144.21Data Not AvailableData Not Available

Note: Data is compiled from various Safety Data Sheets and toxicological databases. Ranges are provided where different sources report slightly different values.

Experimental Protocols for Toxicological Assessment

To ensure scientific rigor and regulatory acceptance, toxicological testing must follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals. [19]Below are detailed methodologies for assessing both in vivo acute toxicity and in vitro cytotoxicity.

Protocol 1: In Vivo Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This protocol outlines the procedure for assessing the acute toxicity of a substance applied to the skin. [19][20][21]It is designed to provide information on health hazards arising from short-term dermal exposure and can be used for classification and labeling.

Objective: To determine the acute dermal toxicity of a test substance, identifying potential for severe toxicity or mortality at fixed dose levels.

Materials:

  • Test substance (e.g., 2-Heptanone)

  • Young, healthy adult rats (8-12 weeks old, single sex, typically female)

  • Porous gauze dressing and non-irritating tape

  • Clippers for fur removal

  • Appropriate vehicle if substance is a solid

  • Balance for weighing animals

Procedure:

  • Animal Preparation:

    • Acclimatize animals to laboratory conditions for at least 5 days.

    • The day before dosing, shave approximately 10% of the body surface area on the dorsal trunk of each animal. Care should be taken to avoid abrading the skin.

  • Dose Preparation and Application:

    • The test substance is typically applied neat (undiluted) if liquid. Solids may be moistened with a small amount of an appropriate vehicle (e.g., water, saline) to ensure good skin contact.

    • Select a starting dose level. For a substance with unknown toxicity, a limit test at 2000 mg/kg is often performed first.

    • Apply the test substance uniformly over the prepared skin area.

  • Exposure and Observation:

    • Cover the application site with a porous gauze patch and secure with non-irritating tape. This prevents ingestion of the test substance and holds it in contact with the skin.

    • The exposure period is 24 hours.

    • After 24 hours, remove the dressing and wash the treated skin with lukewarm water or an appropriate solvent to remove any residual test substance.

    • Observe animals carefully for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

  • Data Collection:

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Note the time of onset, degree, and duration of symptoms.

    • Record any mortalities.

    • Measure individual animal weights shortly before dosing and at least weekly thereafter.

  • Pathology:

    • At the end of the 14-day observation period, humanely euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (those that died during the test and those euthanized at termination). Pay particular attention to any abnormalities at the application site.

  • Interpretation:

    • The results are assessed in terms of the number of animals exhibiting signs of toxicity and the number of mortalities at a given dose level. This information is used to classify the substance according to the Globally Harmonised System (GHS).

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [3][12]It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. [22] Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cultured cell line and calculate the IC50 (the concentration that inhibits 50% of cell viability).

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

  • 96-well flat-bottom sterile tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • Multi-channel pipette

  • Microplate reader (spectrophotometer)

  • Humidified incubator (37°C, 5% CO2)

A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat Cells (Add serial dilutions of test compound) B->C D 4. Incubate (24h, 48h, or 72h) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution per well) D->E F 6. Incubate (2-4h, 37°C) Living cells metabolize yellow MTT to purple formazan E->F G 7. Solubilize Formazan (Add 100 µL solubilization buffer) F->G H 8. Read Absorbance (570 nm on microplate reader) G->H I 9. Analyze Data (Calculate % viability vs. control, determine IC50) H->I

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL (concentration may need optimization).

    • Using a multi-channel pipette, add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate. Include wells for vehicle controls and blanks (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. A typical final concentration range might be 0.1 µM to 1000 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle for the control wells).

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [22] * Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Control Well) x 100

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.

Conclusion

This guide provides a comparative overview of the toxicity of aliphatic ketones, grounded in the principles of structure-activity relationships and metabolic fate. While simple aliphatic ketones like acetone exhibit low acute toxicity, the potential for specific organ damage, particularly neurotoxicity from metabolically activated γ-diketones like 2,5-hexanedione, necessitates careful evaluation. The acute toxicity data reveals a general trend, though not perfectly linear, where toxicity is influenced by chain length.

For the specific compound of interest, 2-Heptanone, 5-(hydroxymethyl), a lack of direct experimental data requires a predictive approach. Based on established toxicological principles, the introduction of a hydroxyl group is expected to increase polarity and provide a primary site for detoxification. This structural modification strongly suggests a lower toxicological potential compared to its parent compound, 2-Heptanone, with a significantly reduced risk of systemic or specific organ toxicity.

The provided experimental protocols for both in vivo and in vitro testing offer robust, standardized frameworks for generating the precise data needed for comprehensive risk assessment. Ultimately, understanding the interplay between chemical structure and biological activity is paramount for any researcher working with these or novel chemical entities, ensuring both scientific advancement and a commitment to safety.

References

  • DeCaprio, A. P. (1987). Molecular mechanisms of diketone neurotoxicity. Chemico-Biological Interactions, 62(1), 1-16.
  • DeCaprio, A. P. (1985). Molecular mechanisms of diketone neurotoxicity. NIOSH TIC No. 149302.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245.
  • DeCaprio, A. P. (1988). Molecular Mechanisms of Diketone Neurotoxicity. Grant Final Reports.
  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • Abcam. (n.d.). MTT assay protocol.
  • WHO. (1999). Aliphatic acyclic and alicyclic alpha-diketones and related alpha-hydroxyketones. WHO Food Additives Series 42.
  • Genter, M. B., Szakál-Quin, G., Anderson, C. W., Anthony, D. C., & Graham, D. G. (1987). Evidence that pyrrole formation is a pathogenetic step in gamma-diketone neuropathy. Toxicology and applied pharmacology, 87(3), 351-361.
  • Pyle, S. J., Amarnath, V., Graham, D. G., & Anthony, D. C. (2001). Gamma-diketone peripheral neuropathy III. Neurofilament gene expression. Toxicological sciences, 60(2), 247-254.
  • Sciencelab.com, Inc. (2005).
  • Analytice. (2021). OECD 402: Acute Dermal Toxicity.
  • Nucro-Technics. (2024). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bingham, E., Cohrssen, B., & Powell, C. H. (Eds.). (2012).
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Cell Viability Assays.
  • OECD. (2017). Test Guideline 402, Acute Dermal Toxicity.
  • NextSDS. (n.d.). 2-HEPTANONE,5-(HYDROXYMETHYL) — Chemical Substance Information.
  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2025). Update to RIFM fragrance ingredient safety assessment, 2-heptanone, CAS Registry Number 110-43-0. Food and Chemical Toxicology, 115786.
  • Agilent Technologies, Inc. (2019).
  • Guidechem. (n.d.). 2-HEPTANONA, 5- (HIDROXIMETILO) 498572-74-0 wiki.
  • PubChem. (n.d.). 2-Heptanone.
  • Wikipedia. (n.d.). 2-Heptanone.
  • Hewitt, W. R., & Brown, E. M. (1984). Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals. Fundamental and Applied Toxicology, 4(6), 902-908.
  • Valerio, L. G. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and applied pharmacology, 241(3), 356-370.
  • RAE Products. (n.d.). METHYL ETHYL KETONE (MEK)
  • Redox. (2024).
  • Merck. (n.d.). 2-Heptanone CAS 110-43-0.
  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science Research News.
  • European Chemicals Agency. (n.d.). Heptan-2-one - Brief Profile.
  • Dziublyk, I., et al. (2025). Comparative Assessment of Cytotoxicity of Aliphatic Amino Carboxylic Compounds as Potential Anticoronavirus Agents.
  • National Research Council. (1984). Toxicity Testing: Strategies to Determine Needs and Priorities.
  • Hewitt, W. R., & Plaa, G. L. (1983). Dose-dependent modification of chloroform-induced renal and hepatic toxicity by acetone. Toxicology letters, 16(3-4), 285-290.
  • NIST. (n.d.). 2-Heptanone, 5-methyl-. NIST Chemistry WebBook.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen.
  • Strub, D. P., et al. (2023). Comparative evaluation of mutagenic, genotoxic, cytotoxic, and antimicrobial effects of flavour and fragrance aldehydes, ketones, oximes, and oxime ethers. Toxicology, 488, 153510.
  • Smith, C. J., et al. (2020). Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice. Food and Chemical Toxicology, 142, 111454.
  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation.
  • ChemicalBook. (2026).
  • Weigand, K., et al. (2020). Comparative In Vitro Toxicology of Novel Cytoprotective Short-Chain Naphthoquinones. Antioxidants, 9(8), 726.
  • TCI America. (2005).
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Validation

A Researcher's Guide to the Quantitative Analysis of 2-Heptanone, 5-(hydroxymethyl)- in the Absence of a Commercial Reference Standard

Introduction The accurate quantification of 2-Heptanone, 5-(hydroxymethyl)- (CAS 498572-74-0), a molecule of interest in various fields of chemical and pharmaceutical research, is paramount for ensuring the validity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of 2-Heptanone, 5-(hydroxymethyl)- (CAS 498572-74-0), a molecule of interest in various fields of chemical and pharmaceutical research, is paramount for ensuring the validity and reproducibility of experimental results. However, researchers and drug development professionals face a significant hurdle: the current lack of a commercially available certified reference standard for this specific analyte. This guide provides a comprehensive, in-depth technical overview for navigating this challenge. We will explore the necessary steps for establishing a qualified in-house reference standard, from custom synthesis to rigorous analytical characterization. Furthermore, this guide presents a comparative analysis of suitable analytical methodologies for the precise quantification of 2-Heptanone, 5-(hydroxymethyl)-, empowering researchers to select the most appropriate technique for their specific needs.

The Analytical Challenge: Navigating the Absence of a Commercial Standard

The unavailability of a commercial certified reference standard for 2-Heptanone, 5-(hydroxymethyl)- necessitates a proactive approach to generating a reliable in-house standard. A certified reference material (CRM) is a standard of the highest metrological quality, for which the property values are certified by a recognized body. In its absence, a well-characterized in-house or secondary reference standard must be prepared and thoroughly qualified to ensure its identity, purity, and potency.[1][2] This process, while demanding, is essential for generating accurate and defensible quantitative data.

Part 1: Establishing and Qualifying an In-House Reference Standard

Custom Synthesis: Your Pathway to a Primary Material

Several reputable companies specialize in the custom synthesis of complex organic molecules. When selecting a partner, it is crucial to consider their expertise in multi-step synthesis, purification, and their quality management systems.

Leading Custom Synthesis Providers:

  • Enamine: Offers a wide range of organic synthesis services from milligram to kilogram scales.[3]

  • Veeprho Group: A research-based company with extensive experience in complex chemical reactions and the synthesis of impurities, metabolites, and intermediates.[4]

  • Otava Chemicals: Provides custom synthesis of organic molecules for biotech and pharmaceutical applications, with over 20 years of experience.[5]

  • Capot Chemical: An ISO 9001:2015 certified company with over 20 years of experience in custom synthesis and scale-up.[6]

  • SynThink: Specializes in the custom synthesis of pharmaceutical impurity reference standards.[7]

  • BOC Sciences: Offers a full range of custom chemical synthesis and manufacturing services for various industries.[8]

  • FB Pharmtech: Highly experienced in the custom synthesis of pharmaceutical impurity reference standards, providing detailed certificates of analysis.[9]

  • EPP Ltd: With over 30 years of experience, they provide custom synthesis of analytical reference standards for the agrochemical and pharmaceutical sectors.[10]

The custom synthesis process typically involves an initial consultation to discuss the synthetic route, followed by synthesis, purification, and preliminary characterization by the provider.[11]

Qualifying Your In-House Standard: A Multi-faceted Approach

Once the synthesized 2-Heptanone, 5-(hydroxymethyl)- is received, it must undergo rigorous in-house qualification to establish its identity and purity. This process should be guided by principles outlined by regulatory bodies such as the FDA and in pharmacopeias like the USP.[2][12][13][14]

Workflow for In-House Reference Standard Qualification

cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity Determination (Mass Balance Approach) cluster_3 Phase 4: Final Certification & Use Custom Synthesis Custom Synthesis Preliminary Characterization Preliminary Characterization Custom Synthesis->Preliminary Characterization Yields crude/semi-pure compound NMR NMR (1H, 13C, COSY, HSQC) Preliminary Characterization->NMR MS Mass Spectrometry (MS) Preliminary Characterization->MS IR Infrared (IR) Spectroscopy Preliminary Characterization->IR HPLC_GC Chromatographic Purity (HPLC/GC) NMR->HPLC_GC MS->HPLC_GC IR->HPLC_GC Water Water Content (Karl Fischer) HPLC_GC->Water Solvents Residual Solvents (GC-HS) Water->Solvents Inorganic Inorganic Impurities (ROI/Sulphated Ash) Solvents->Inorganic qNMR Quantitative NMR (qNMR) for Absolute Purity Inorganic->qNMR CoA Certificate of Analysis (CoA) Generation qNMR->CoA Qualified Standard Qualified In-House Reference Standard CoA->Qualified Standard

Caption: Workflow for the qualification of an in-house reference standard.

Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY and HSQC can further elucidate the connectivity of protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which should be consistent with the expected structure of 2-Heptanone, 5-(hydroxymethyl)-.[15]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.[15]

Purity Assessment (Mass Balance Approach):

The purity of the reference standard is typically determined using a mass balance approach, where all significant impurities are quantified and subtracted from 100%.[16]

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to separate and quantify organic impurities.[17]

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Quantified using headspace GC.

  • Inorganic Impurities: Assessed by residue on ignition or sulfated ash testing.

Absolute Purity by Quantitative NMR (qNMR):

qNMR is a powerful primary ratio method for determining the absolute purity of an organic compound by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[18][19] This technique is particularly valuable as it does not require a reference standard of the analyte itself.[20]

Upon completion of these tests, a comprehensive Certificate of Analysis (CoA) should be generated, documenting the identity, purity, and storage conditions of the in-house reference standard.[10]

Part 2: A Comparative Guide to Quantification Methodologies

With a well-characterized in-house standard, the next step is to select and validate an appropriate analytical method for routine quantification. The choice of method will depend on factors such as required sensitivity, sample matrix, and available instrumentation.

Comparison of Analytical Techniques
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV/Vis DetectionQuantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV/Vis absorbance detection.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.
Sample Volatility RequiredNot requiredNot required
Sensitivity High (ng/mL to pg/mL)Moderate to High (µg/mL to ng/mL)Low (mg/mL to µg/mL)
Specificity High (based on retention time and mass spectrum)Moderate (based on retention time and UV spectrum); can be enhanced with MS detection (LC-MS)High (based on unique chemical shifts)
Derivatization May be beneficial to improve volatility and peak shape.Often necessary for molecules lacking a strong chromophore, such as 2-Heptanone, 5-(hydroxymethyl)-.Not required
Throughput HighHighLow to Moderate
Primary Use Case Ideal for volatile and semi-volatile compounds in complex matrices.Versatile for a wide range of compounds, especially non-volatile and thermally labile ones.Gold standard for purity assessment of reference standards and quantification in simple matrices.
Experimental Protocols

GC-MS is an excellent choice for the analysis of ketones due to their inherent volatility.[21]

Experimental Workflow for GC-MS Analysis

Caption: A typical workflow for the GC-MS analysis of 2-Heptanone, 5-(hydroxymethyl)-.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the qualified in-house standard of 2-Heptanone, 5-(hydroxymethyl)- in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare samples by diluting them in methanol to fall within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of 2-Heptanone, 5-(hydroxymethyl)- (to be determined from a full scan of the standard).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

    • Quantify the amount of 2-Heptanone, 5-(hydroxymethyl)- in the samples by interpolating their peak areas from the calibration curve.

Since 2-Heptanone, 5-(hydroxymethyl)- lacks a significant chromophore, direct UV detection is challenging.[22] Pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy to introduce a strongly UV-absorbing moiety.[22][23][24]

Experimental Workflow for HPLC-UV with Derivatization

Caption: Workflow for HPLC-UV analysis of ketones following DNPH derivatization.

Detailed Protocol:

  • Reagent Preparation:

    • DNPH Reagent: Prepare a solution of 0.5 mg/mL 2,4-dinitrophenylhydrazine in acetonitrile, acidified with 1% (v/v) phosphoric acid.

  • Standard and Sample Derivatization:

    • Prepare a stock solution of the in-house standard in acetonitrile.

    • Create calibration standards by serial dilution.

    • For each standard and sample, mix 1 mL of the solution with 1 mL of the DNPH reagent.

    • Vortex and incubate at 40°C for 30 minutes.

    • Allow to cool to room temperature and filter through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 40% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.[25]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve based on the derivatized standards.

    • Quantify the derivatized 2-Heptanone, 5-(hydroxymethyl)- in the samples.

For direct quantification without derivatization and for certifying the in-house standard, qNMR is the method of choice.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 2-Heptanone, 5-(hydroxymethyl)- and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[20]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal from 2-Heptanone, 5-(hydroxymethyl)- and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following equation:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Decision Tree for Method Selection

start What is the primary analytical goal? goal1 High-throughput quantification of trace levels in complex matrices start->goal1 goal2 Routine quantification of moderate concentrations start->goal2 goal3 Absolute purity assignment of the in-house standard start->goal3 method1 Use GC-MS goal1->method1 method2 Use HPLC with derivatization goal2->method2 method3 Use qNMR goal3->method3

Caption: A decision tree to guide the selection of the optimal analytical method.

Conclusion

The quantification of 2-Heptanone, 5-(hydroxymethyl)- presents a unique challenge due to the absence of a commercially available certified reference standard. However, by leveraging custom synthesis and implementing a rigorous qualification protocol, a reliable in-house standard can be established. This guide provides a comprehensive framework for this process, from selecting a synthesis partner to performing the necessary analytical characterizations. Furthermore, the detailed comparison and protocols for GC-MS, HPLC with derivatization, and qNMR offer researchers the flexibility to choose the most suitable method for their specific analytical needs. By adhering to the principles of scientific integrity and thorough validation, researchers can confidently and accurately quantify 2-Heptanone, 5-(hydroxymethyl)-, ensuring the quality and reliability of their data.

References

  • Current time information in Mexico City, MX. (n.d.). Google.
  • Veeprho. (n.d.). Custom Synthesis | Chemical Synthesis Company. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Ho, S. S. H., & Yu, J. Z. (n.d.). AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE MATTER. Retrieved from [Link]

  • BIPM. (n.d.). qNMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. In PubChem. Retrieved from [Link]

  • Biocompare. (n.d.). Chemical Synthesis Services. Retrieved from [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Capot Chemical. (2026, February 13). A Custom Synthesis Company. Retrieved from [Link]

  • SCIRP. (2016, June 23). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • CPAChem. (n.d.). qNMR Standards. Retrieved from [Link]

  • SynThink. (2023, June 14). Custom Synthesis of Pharmaceutical Impurity Standards. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. In PubChem. Retrieved from [Link]

  • Trungtamthuoc.com. (2025, December 2). 〈11〉 USP Reference Standards. Retrieved from [Link]

  • BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Aquigen Bio Sciences. (2025, May 16). Custom Synthesis of Impurity Standards. Retrieved from [Link]

  • Pure Synth. (2025, August 1). Key Metrics for Monitoring Quality in Chemical Synthesis. Retrieved from [Link]

  • Macsen Labs. (2022, September 30). What is Custom Synthesis? Advantages, Challenges & Important factors. Retrieved from [Link]

  • ResearchGate. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]

  • USP. (2011, December 1). 〈11〉 USP REFERENCE STANDARDS. Retrieved from [Link]

  • R Discovery. (1969, January 1). Analysis of α-hydroxy ketones by gas chromatography. Retrieved from [Link]

  • Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. In PubChem. Retrieved from [Link]

  • FDA. (2022, September 6). Physical Standards and Reference Materials. Retrieved from [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS chromatogram showing the conversion of hydroxyacetaldehyde over CeO 2 at 550 °C into ketonic products (acetone, 2-buta- none, and cyclopentenone) and intermediate species (hydroxyacetone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. In PubChem. Retrieved from [Link]

  • Lab Manager. (2026, January 28). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

Sources

Comparative

Optimizing Extraction Yields of 2-Heptanone, 5-(hydroxymethyl): A Comparative Solvent Guide

As a Senior Application Scientist in drug development and synthetic chemistry, optimizing the recovery of intermediate compounds is a critical step in ensuring scalable and cost-effective workflows. 2-Heptanone, 5-(hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and synthetic chemistry, optimizing the recovery of intermediate compounds is a critical step in ensuring scalable and cost-effective workflows. 2-Heptanone, 5-(hydroxymethyl) (CAS: 498572-74-0) is an aliphatic hydroxy-ketone characterized by a bifunctional nature: it possesses both a hydrogen-bond accepting ketone group and a highly polar, hydrogen-bond donating/accepting hydroxymethyl group.

Because of its amphiphilic characteristics (estimated LogP ~1.37), selecting the optimal solvent for Liquid-Liquid Extraction (LLE) requires a precise balance of solvent strength, polarity, and specific intermolecular interactions. This guide objectively compares the performance of three common extraction solvents—Ethyl Acetate, Dichloromethane, and Hexane—and provides a self-validating protocol for maximum yield.

Mechanistic Causality: The Physics of Solvent Selection

When extracting polar aliphatic molecules from an aqueous matrix, the thermodynamic principle of "like dissolves like" dictates that the chosen solvent must accommodate the solute's hydrogen-bonding network 1. The extraction yield is directly governed by the solvent's polarity index and Hildebrand solubility parameter (δ).

Ethyl Acetate (EtOAc): The Hydrogen-Bond Acceptor

Ethyl acetate is an ester-based solvent with a moderate polarity index (4.4). It acts as an excellent hydrogen-bond acceptor, demonstrating superior selectivity for polar functional groups, which makes it highly effective for extracting hydroxy-ketones 2. Because its ester group mimics the intermolecular interactions found in many oxygenated organic molecules, EtOAc facilitates high recovery rates while leaving highly polar aqueous impurities behind 3.

Dichloromethane (DCM): High Solvent Power, Lower H-Bonding

DCM is a halogenated solvent with high overall solvent power (Hildebrand parameter δ = 20.2 MPa^0.5) 2. While it is excellent for dissolving general lipophilic carbon backbones, it lacks the strong hydrogen-bond accepting capability of EtOAc. Consequently, while it extracts 2-Heptanone, 5-(hydroxymethyl) adequately, it often yields slightly lower recoveries for highly polar hydroxylated species compared to ester-based solvents 4.

Hexane: The Non-Polar Baseline

Hexane is a non-polar hydrocarbon (polarity index 0.1). It is highly selective for neutral, non-polar lipids but performs poorly for amphiphilic or hydroxylated compounds. It lacks the thermodynamic driving force to disrupt the hydrogen bonds between the target hydroxy-ketone and the aqueous phase, resulting in poor yields 3.

Comparative Yield Data

The following table summarizes the quantitative physical properties and the expected relative extraction yields for 2-Heptanone, 5-(hydroxymethyl) based on solvent polarity principles.

SolventPolarity IndexHildebrand Parameter (δ)Density (g/cm³)H-Bonding CapabilityExpected Relative Yield
Ethyl Acetate 4.418.1 MPa^0.50.90Excellent (Acceptor)High (>90%)
Dichloromethane 3.120.2 MPa^0.51.33PoorModerate-High (75-85%)
Hexane 0.114.9 MPa^0.50.66NoneLow (<20%)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following Liquid-Liquid Extraction (LLE) methodology is designed as a self-validating system . It includes built-in analytical checkpoints to verify mass balance and exhaustive extraction at every stage.

Objective: Isolate 2-Heptanone, 5-(hydroxymethyl) from an aqueous reaction mixture using Ethyl Acetate.

Step 1: Preparation & Baseline Validation

  • Action: Measure the exact volume of the aqueous mixture containing the target compound.

  • Validation Checkpoint: Spike the aqueous mixture with a known concentration of an internal standard (e.g., a structurally similar, commercially available aliphatic ketone like 2-octanone). This allows for absolute recovery calculation during final GC-MS analysis.

Step 2: Solvent Addition & Equilibration

  • Action: Add Ethyl Acetate at a 1:1 (v/v) ratio to the aqueous phase in a separatory funnel. Agitate vigorously for 2 minutes, venting frequently to release vapor pressure.

  • Causality: Vigorous mixing maximizes the interfacial surface area between the two immiscible liquids, allowing the hydroxy-ketone to partition into the organic phase according to its thermodynamic partition coefficient.

Step 3: Phase Separation

  • Action: Allow the mixture to stand until two distinct, clear layers form.

  • Causality: Because Ethyl Acetate has a density of 0.90 g/cm³, the organic phase containing the target compound will form the top layer . (Note: If DCM were used, the product would be in the bottom layer due to its 1.33 g/cm³ density).

Step 4: Aqueous Phase Re-extraction & TLC Verification

  • Action: Drain the bottom aqueous phase into an Erlenmeyer flask. Re-extract this aqueous phase twice more with fresh EtOAc (0.5 volumes each time). Combine all organic top layers.

  • Validation Checkpoint: Spot the final drained aqueous layer on a Silica Gel TLC plate and develop it using a 1:1 Hexane/EtOAc system. Visualize with a KMnO₄ stain. The absence of a yellow/white spot against the purple background confirms the exhaustive extraction of the target compound.

Step 5: Drying and Concentration

  • Action: Wash the combined organic layers with brine (saturated NaCl) to pull out residual water via osmotic pressure. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (water bath at 35°C).

  • Validation Checkpoint: Weigh the final concentrated extract and perform GC-MS analysis. Compare the peak area of 2-Heptanone, 5-(hydroxymethyl) against the internal standard to calculate the precise extraction yield and confirm structural integrity.

Workflow Visualization

LLE_Workflow Start Aqueous Mixture 2-Heptanone, 5-(hydroxymethyl) AddSolvent Add Organic Solvent (EtOAc / DCM / Hexane) Start->AddSolvent Mix Agitate & Equilibrate (Maximize Surface Area) AddSolvent->Mix Separate Phase Separation (Gravity Settling) Mix->Separate OrgPhase Organic Phase (Target Compound) Separate->OrgPhase Top Layer (EtOAc) Bottom Layer (DCM) AqPhase Aqueous Phase (Impurities & Unreacted) Separate->AqPhase Drain Evaporate Solvent Evaporation (Rotary Evaporator) OrgPhase->Evaporate TLC TLC Validation (Check for Exhaustive Extraction) AqPhase->TLC TLC->AddSolvent If Target Detected (Re-extract) Yield Purified Extract (GC-MS Yield Calculation) Evaporate->Yield

Self-validating Liquid-Liquid Extraction workflow for 2-Heptanone, 5-(hydroxymethyl).

References

  • Compare Ethyl Acetate and Dichloromethane: Solvent Strength.PatSnap.
  • Effect of polar and nonpolar solvent on total phenolic and antioxidant activity of roots extracts.Der Pharma Chemica.
  • Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape.OCL - Oilseeds and fats, Crops and Lipids.
  • Effect of Solvent Polarity on Extraction Yield, Phytochemical Composition, and Antioxidant Activity.Biology, Medicine, & Natural Product Chemistry.

Sources

Validation

validation of GC-FID analytical methods for 2-Heptanone,5-(hydroxymethyl)

Title: Validation of GC-FID Analytical Methods for 2-Heptanone, 5-(hydroxymethyl): A Comparative Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & The Analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of GC-FID Analytical Methods for 2-Heptanone, 5-(hydroxymethyl): A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & The Analytical Challenge

As a Senior Application Scientist, the selection of an analytical technique is never arbitrary; it is dictated by the physicochemical realities of the target molecule. 2-Heptanone, 5-(hydroxymethyl)- (CAS: 498572-74-0) is a bifunctional molecule containing both a ketone carbonyl and a primary hydroxyl group. It has a molecular weight of 144.21 g/mol , a LogP of 1.37, and a predicted boiling point of approximately 253.2°C[1].

Because this molecule lacks a conjugated π -system, it does not possess a strong chromophore, rendering standard HPLC-UV methods highly insensitive. While HPLC with Evaporative Light Scattering Detection (ELSD) is an option, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) offers vastly superior theoretical plates, sensitivity, and operational robustness for volatile and semi-volatile organics.

However, the primary hydroxyl group presents a distinct chromatographic challenge. Alcohols are strong hydrogen bond donors. If analyzed on a standard non-polar column, the hydroxyl group interacts with residual active silanol (-Si-OH) sites on the fused silica tubing. This secondary retention mechanism disrupts the primary partitioning equilibrium, manifesting as severe peak tailing. To establish a robust procedure compliant with the latest ICH Q2(R2) guidelines[2], we must objectively compare column chemistries to eliminate these secondary interactions.

Method Comparison: DB-WAX (Polar) vs. DB-5 (Non-Polar)

To demonstrate the causality behind our method development, we compared two distinct stationary phases:

  • Method A (DB-WAX): A polar Polyethylene Glycol (PEG) phase. The abundant oxygen atoms in the PEG polymer backbone provide overwhelming hydrogen bond acceptor sites. This smooths the partitioning dynamics of the analyte's -OH group, masking any residual silanol interactions and yielding Gaussian peak symmetry.

  • Method B (DB-5): A non-polar 5% Phenyl-methylpolysiloxane phase. Lacking sufficient hydrogen bonding sites, the analyte interacts directly with the silica support, leading to peak tailing and a loss of resolution.

Table 1: Chromatographic Performance Comparison (Target Concentration: 100 µg/mL)

Performance ParameterMethod A (DB-WAX / PEG)Method B (DB-5 / 5% Phenyl)Analytical Implication
Peak Asymmetry ( As​ ) 1.051.85Method A ensures accurate integration; Method B risks co-elution.
Theoretical Plates ( N ) > 85,000< 40,000Method A provides superior resolving power.
Retention Time ( tR​ ) 12.4 min9.8 minMethod A retains the polar analyte longer, avoiding solvent fronts.
Resolution ( Rs​ ) *2.41.1Method A achieves baseline separation from critical isomers.
Limit of Quantitation 2.5 µg/mL8.0 µg/mLMethod A offers higher sensitivity due to sharper peak profiles.

*Resolution calculated against the structurally similar internal standard, 5-Methyl-2-heptanone[3].

Step-by-Step Experimental Protocol & Self-Validating System

Every analytical batch must operate as a self-validating system . Before any validation parameter is assessed, a System Suitability Test (SST) must establish that the instrument is in a state of control. If the SST fails, the sequence halts automatically, preventing the generation of spurious data.

Step 1: Standard and Sample Preparation
  • Diluent: Methanol (GC Grade). Causality: Methanol provides excellent solubility for polar hydroxy-ketones, expands predictably in the GC inlet, and clears quickly without interfering with the analyte peak.

  • Internal Standard (IS): Prepare a 100 µg/mL solution of 5-Methyl-2-heptanone[3]. Causality: Using an IS compensates for minor injection volume variations inherent to split-mode GC injections.

  • Stock Solution: Accurately weigh 50.0 mg of 2-Heptanone, 5-(hydroxymethyl)- into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Solutions: Dilute the stock to generate calibration levels at 10, 50, 100, 250, and 500 µg/mL, spiking each with the IS.

Step 2: GC-FID Instrument Configuration (Method A)
  • Column: DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: 250°C, Split ratio 20:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Detector: FID at 260°C. Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup ( N2​ ): 30 mL/min.

  • Injection Volume: 1.0 µL.

Step 3: System Suitability Testing (SST)

Inject the 100 µg/mL standard six times consecutively.

  • Acceptance Criteria: Tailing factor 1.5; Theoretical plates 50,000; %RSD of the peak area ratio (Analyte/IS) 2.0%.

ICH Q2(R2) Validation Results

Following the ICH Q2(R2) framework[2], the reportable range was confirmed by demonstrating acceptable response, accuracy, and precision[4].

Table 2: ICH Q2(R2) Validation Summary (Method A - DB-WAX)

Validation CharacteristicICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte tR​ Blank shows no peaks at 12.4 minPASS
Linearity & Range R2≥0.999 across reportable range10 - 500 µg/mL ( R2=0.9998 )PASS
Repeatability (Precision) %RSD 2.0% (n=6 preparations)0.85%PASS
Intermediate Precision %RSD 2.0% (n=12, 2 analysts, 2 days)1.12%PASS
Accuracy (Recovery) 98.0% - 102.0% (Spiked at 50%, 100%, 150%)99.4% - 101.2%PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 102.5 µg/mL (S/N = 12.4)PASS

Workflow Visualization

G Start Analyte: 5-(hydroxymethyl)-2-heptanone ColSelect Stationary Phase Selection Start->ColSelect Opt1 Method A: DB-WAX (PEG) Optimal H-Bonding ColSelect->Opt1 High Polarity Opt2 Method B: DB-5 (5% Phenyl) Peak Tailing ColSelect->Opt2 Low Polarity Val ICH Q2(R2) Validation Opt1->Val Opt2->Val Spec Specificity Res > 1.5 Val->Spec Lin Linearity R² > 0.999 Val->Lin Prec Precision RSD < 2.0% Val->Prec Acc Accuracy Rec 98-102% Val->Acc Report Validated GC-FID Method Spec->Report Lin->Report Prec->Report Acc->Report

Fig 1: Decision tree and ICH Q2(R2) validation workflow for 5-(hydroxymethyl)-2-heptanone GC-FID.

References

  • Validation of Analytical Procedure Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • 2-Heptanone, 5-methyl- (Internal Standard) . NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Comparative

Benchmarking the Volatility of 2-Heptanone, 5-(hydroxymethyl) Against Standard Methyl Ketones: A Technical Guide

Standard methyl ketones, such as 2-heptanone and 2-octanone, are widely recognized for their distinct volatility profiles, which make them valuable in flavor chemistry, lipid oxidation studies, and as volatile organic so...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard methyl ketones, such as 2-heptanone and 2-octanone, are widely recognized for their distinct volatility profiles, which make them valuable in flavor chemistry, lipid oxidation studies, and as volatile organic solvents[1]. However, introducing functional groups into this aliphatic backbone fundamentally alters the molecule's thermodynamic landscape.

As a Senior Application Scientist, I frequently encounter formulation challenges where standard methyl ketones evaporate too rapidly. 2-Heptanone, 5-(hydroxymethyl) (CAS 498572-74-0) presents a compelling alternative. By incorporating a primary hydroxyl group at the 5-position, this molecule transitions from a simple volatile organic compound (VOC) to a semi-volatile fixative. This guide provides an objective, data-driven benchmark of its volatility compared to standard methyl ketones, detailing the mechanistic causality and the self-validating experimental protocols required to measure these differences[2].

Mechanistic Causality: Why Structure Dictates Volatility

To understand the evaporation kinetics of these compounds, we must examine their intermolecular forces. Standard methyl ketones possess a carbonyl group that acts solely as a hydrogen-bond acceptor. Their volatility is primarily governed by weak dipole-dipole interactions and London dispersion forces, resulting in high vapor pressures.

In contrast, 2-Heptanone, 5-(hydroxymethyl) contains both a carbonyl group (acceptor) and a hydroxymethyl group (donor/acceptor). This structural modification establishes a robust, three-dimensional intermolecular hydrogen-bonding network. The energy required to disrupt this network significantly increases the enthalpy of vaporization ( ΔHvap​ ), thereby severely depressing the compound's vapor pressure and elevating its boiling point to over 250 °C[3].

Mechanistic_Volatility A Standard Methyl Ketones (e.g., 2-Heptanone) C Dipole-Dipole Interactions (Carbonyl Acceptor Only) A->C Intermolecular Forces B 2-Heptanone, 5-(hydroxymethyl) D Hydrogen Bonding Network (Hydroxyl Donor + Carbonyl Acceptor) B->D Intermolecular Forces E High Volatility (BP ~151°C) C->E Thermodynamic Outcome F Low Volatility (BP ~253°C) D->F Thermodynamic Outcome

Fig 1: Mechanistic divergence in intermolecular forces governing methyl ketone volatility.

Comparative Volatility Data

The table below summarizes the critical thermodynamic properties that dictate the evaporative behavior of these compounds. The addition of the hydroxymethyl group increases the molecular weight by only ~30 g/mol compared to 2-heptanone, yet it drives the boiling point up by over 100 °C.

CompoundCAS RNMolecular WeightBoiling Point (°C)Est. Vapor Pressure (25°C)Volatility Classification
2-Heptanone 110-43-0114.19 g/mol 151.0~2.1 mmHgHigh (Standard VOC)
2-Octanone 111-13-7128.21 g/mol 173.0~0.9 mmHgModerate
2-Heptanone, 5-(hydroxymethyl) 498572-74-0144.21 g/mol 253.2 ± 13.0*< 0.01 mmHgLow (Semi-volatile/Fixative)

*Predicted computational value based on QSPR modeling[3].

Experimental Methodologies for Volatility Benchmarking

To objectively benchmark these compounds, we must deploy orthogonal analytical techniques. Traditional boiling point determination risks thermal degradation of the hydroxylated moiety. Therefore, we utilize Isothermal Thermogravimetric Analysis (TGA) for macroscopic evaporation kinetics and Static Headspace GC-MS for microscopic thermodynamic partitioning[2].

Crucially, both protocols below are designed as self-validating systems —incorporating internal standards to mathematically eliminate instrument-induced artifacts.

Experimental_Workflow Sample Sample Preparation (Equimolar Aliquots) TGA Isothermal TGA (Evaporation Kinetics) Sample->TGA 10 mg, 40°C, N2 flow HS_GCMS Static Headspace GC-MS (Vapor Phase Partitioning) Sample->HS_GCMS Sealed vial, 40°C eq. Data Volatility Benchmarking (Vapor Pressure & Evaporation Rate) TGA->Data Mass loss vs Time HS_GCMS->Data Peak Area / Calibration

Fig 2: Dual-orthogonal workflow for benchmarking absolute and relative volatility.

Protocol 1: Evaporation Kinetics via Isothermal TGA

Causality: TGA at slightly elevated temperatures (40 °C) provides a non-destructive, highly reproducible measure of evaporation kinetics without risking the aldol condensation or dehydration reactions common to heated ketones. Self-Validation: We run a concurrent standard of n-butyl acetate. By expressing the evaporation rate as a ratio relative to this standard, we mathematically cancel out variations in crucible geometry and nitrogen sweep gas flow rates.

Step-by-Step Method:

  • Instrument Preparation: Tare a shallow aluminum TGA pan. Aluminum is chosen over platinum to maximize surface area and prevent potential catalytic degradation of the hydroxyl group.

  • Sample Loading: Dispense exactly 10.0 mg of the target ketone (e.g., 2-Heptanone, 5-(hydroxymethyl)) into the pan.

  • Isothermal Hold: Ramp the temperature at 50 °C/min to 40 °C under a constant nitrogen flow of 50 mL/min. Hold isothermally for 120 minutes.

  • Data Normalization: Record the mass loss derivative ( dm/dt ). Repeat the process with n-butyl acetate. Calculate the relative evaporation rate: Raterel​=(dm/dt)sample​/(dm/dt)n−butylacetate​ .

Protocol 2: Thermodynamic Partitioning via Static Headspace GC-MS

Causality: Static headspace analysis directly measures the thermodynamic partitioning of the molecule into the vapor phase, which is critical for understanding its behavior in open-air applications like fragrance release or coating curing[2]. Self-Validation: Samples are spiked with an isotopically labeled internal standard ( d5​ -2-heptanone) prior to sealing. This ensures that any variance in peak area is strictly due to thermodynamic partitioning, not autosampler injection inconsistencies or matrix effects.

Step-by-Step Method:

  • Matrix Preparation: Add 1.0 mL of an inert, non-volatile solvent matrix (e.g., squalane) into a 20 mL headspace vial.

  • Spiking: Inject 10 µL of an equimolar mixture of 2-heptanone, 2-octanone, and 2-Heptanone, 5-(hydroxymethyl). Immediately spike with 5 µL of d5​ -2-heptanone (internal standard).

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate in the headspace agitator at 40 °C for exactly 30 minutes to achieve vapor-liquid equilibrium.

  • GC-MS Analysis: Extract 1.0 mL of the headspace vapor and inject it into the GC-MS equipped with a polar column (e.g., DB-WAX) to prevent peak tailing of the hydroxylated ketone.

  • Quantification: Calculate the relative vapor pressure by comparing the target compound's peak area to the d5​ -2-heptanone internal standard.

Application Insights

The benchmarking data generated from these protocols clearly delineates the operational boundaries of these molecules. While 2-heptanone is ideal for applications requiring rapid flash-off (e.g., fast-drying industrial coatings), 2-Heptanone, 5-(hydroxymethyl) is engineered for longevity. Its profound hydrogen-bonding capacity anchors it in the liquid phase, making it a superior candidate as a fragrance fixative, a slow-release pharmaceutical intermediate, or a coalescing agent in low-VOC waterborne formulations.

References
  • 2-HEPTANONA, 5- (HIDROXIMETILO) 498572-74-0 wiki - Es - Guidechem | Source: Guidechem |3

  • The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures | Source: MDPI | 1

  • Aromatic Compounds vs Ketones: Volatility Assessments | Source: Patsnap Eureka | 2

Sources

Safety & Regulatory Compliance

Safety

2-Heptanone,5-(hydroxymethyl) proper disposal procedures

The safe handling and disposal of specialized chemical derivatives require a deep understanding of their physicochemical properties and regulatory classifications. 2-Heptanone, 5-(hydroxymethyl) (CAS: 498572-74-0) is a b...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of specialized chemical derivatives require a deep understanding of their physicochemical properties and regulatory classifications. 2-Heptanone, 5-(hydroxymethyl) (CAS: 498572-74-0) is a bifunctional organic compound featuring both an aliphatic ketone and a primary alcohol group[1]. Widely utilized in advanced drug development and synthetic research as a specialized solvent and intermediate, its dual functionality dictates specific operational and disposal protocols.

As a Senior Application Scientist, I have structured this guide to provide researchers and laboratory managers with the causal reasoning behind safety protocols, ensuring that your laboratory's waste management system is both compliant and scientifically sound.

Physicochemical Profile & Causal Safety Implications

Understanding the molecular behavior of 2-Heptanone, 5-(hydroxymethyl) is the first step in designing a self-validating safety protocol. While the parent compound (2-heptanone) is a highly volatile flammable liquid[2][3], the addition of the hydroxymethyl group at the 5-position increases molecular weight and hydrogen bonding. This elevates the boiling point and slightly reduces vapor pressure, but the compound remains a combustible organic liquid that requires strict ignition control.

Table 1: Operational Implications of Chemical Properties

PropertyCharacteristicOperational & Disposal Implication
Chemical Class Aliphatic Ketone / AlcoholMust be segregated strictly into non-halogenated waste streams to prevent the formation of toxic dioxins during incineration[4][5].
CAS Number 498572-74-0Essential identifier for EPA/RCRA waste manifesting and EHS compliance tracking[1].
Flammability Combustible LiquidMandates the use of grounded, explosion-proof equipment and storage in certified flammable safety cabinets[2][6].
Environmental Impact High Biological Oxygen Demand (BOD)Aliphatic ketones rapidly deplete oxygen in aquatic environments. Never dispose of down the drain [4][7].
Incompatibilities Strong oxidizers, strong acids/basesMixing with oxidizers (e.g., nitric acid, peroxides) can trigger violent exothermic reactions[5][8].

Operational Handling Protocol

To build a culture of safety, laboratory personnel must move beyond simply following steps; they must understand the why behind the workflow.

Step-by-Step Laboratory Workflow:

  • Engineering Controls: Always handle the compound inside a certified chemical fume hood. Because the vapors are heavier than air, they can accumulate in low-lying areas or sinks, creating an invisible ignition hazard[6][9].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or heavy-duty nitrile are recommended over standard latex due to the solvent properties of ketones), splash-proof safety goggles, and a flame-resistant lab coat[2][3].

  • Static Discharge Mitigation: When transferring bulk quantities, ensure that both the source and receiving containers are grounded and bonded. Use non-sparking tools to prevent accidental ignition of the vapor-air mixture[6].

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent vapor spread and environmental contamination. Do not use combustible materials like paper towels for large spills.

SpillResponse Start Spill Detected: 2-Heptanone, 5-(hydroxymethyl) Evac 1. Isolate Area & Eliminate Ignition Sources Start->Evac PPE 2. Don Appropriate PPE (Respirator, Nitrile/Butyl Gloves) Evac->PPE Absorb 3. Apply Inert Absorbent (Sand or Vermiculite) PPE->Absorb Collect 4. Collect with Non-Sparking Tools Absorb->Collect Label 5. Seal in HDPE Container & Label as Hazardous Waste Collect->Label Dispose 6. Transfer to Flammable Waste Storage Area Label->Dispose

Emergency spill response workflow for combustible aliphatic ketones.

Causality in Spill Response: We utilize inert absorbents like vermiculite or dry sand because they are non-combustible and rapidly trap the liquid, drastically reducing the exposed surface area and subsequent vapor emission[7].

Proper Disposal Procedures

The EPA strictly regulates the disposal of aliphatic carbonyl compounds due to their narcotic effects at high concentrations and their environmental impact[4]. 2-Heptanone, 5-(hydroxymethyl) must be treated as a hazardous waste and disposed of via controlled chemical incineration[4][10].

Step-by-Step Disposal Protocol:

  • Waste Segregation (Critical Step): Pour all liquid waste containing this compound into a designated "Non-Halogenated Organic Solvent" waste carboy[5]. Mechanistic reasoning: Introducing this compound into a halogenated waste stream complicates the incineration process, requiring higher temperatures to destroy halogen bonds and risking the release of corrosive hydrochloric acid gas or dioxins.

  • Containerization: Use UN-approved High-Density Polyethylene (HDPE) or glass containers. Ensure the container is filled to no more than 90% capacity (leaving 10% ullage). This empty space is critical to accommodate vapor expansion caused by ambient temperature fluctuations in the lab[5][9].

  • Labeling & Documentation: Clearly label the waste container with the full chemical name, the primary hazard ("Combustible/Flammable Liquid"), and the exact accumulation start date. Do not use abbreviations[9].

  • Storage: Store the sealed waste containers in a dedicated, ventilated flammable storage cabinet. Ensure secondary containment (e.g., a spill tray) is used to catch any potential leaks[5]. Keep strictly away from oxidizing waste streams.

  • Final Disposal (Incineration): Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The ultimate and only acceptable disposal method for bulk quantities of this chemical is a chemical incinerator equipped with an afterburner and scrubber system[4][6]. The afterburner ensures complete combustion into carbon dioxide and water, while the scrubber neutralizes any trace particulate emissions.

DisposalPathway Gen Waste Generation: 2-Heptanone, 5-(hydroxymethyl) Segregate Segregation: Non-Halogenated Organic Waste Gen->Segregate Store Storage: Sealed HDPE/Glass Container (Max 90% Capacity) Segregate->Store Manifest Documentation: EPA RCRA Manifesting Store->Manifest Transport Transport: Licensed Hazardous Waste Carrier Manifest->Transport Incinerate Final Disposal: Chemical Incineration (Afterburner & Scrubber) Transport->Incinerate

Standardized waste segregation and disposal pathway for non-halogenated organic solvents.

References

  • NextSDS. "2-HEPTANONE, 5-(HYDROXYMETHYL) — Chemical Substance Information." nextsds.com. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." epa.gov. Available at: [Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ethz.ch. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Safety Manual for Hazardous Waste Site Investigations." epa.gov. Available at: [Link]

  • HPC Standards Inc. "2-Heptanone | C7H14O | 679020 | 110-43-0." hpc-standards.us. Available at:[Link]

  • Fisher Scientific / TN.edu. "Material Safety Data Sheet - 2-Heptanone, 98%." tn.edu. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Heptanone,5-(hydroxymethyl)

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized synthetic intermediates like 2-Heptanone, 5-(hydroxymethyl) (CAS: 498572-74-0). This comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized synthetic intermediates like 2-Heptanone, 5-(hydroxymethyl) (CAS: 498572-74-0). This compound—a ketone featuring a primary alcohol moiety—presents unique physicochemical properties. While it lacks the extreme volatility of lower-chain ketones (like acetone), its bifunctional nature requires deliberate Personal Protective Equipment (PPE) selection, handling, and disposal strategies to ensure both personnel safety and experimental integrity.

This guide provides a comprehensive, causality-driven approach to handling this specific compound safely and effectively.

Part 1: Physicochemical Risk Assessment

Before selecting PPE, we must analyze the chemical's innate properties. 2-Heptanone, 5-(hydroxymethyl) has a predicted boiling point of 253.2 °C and a flash point of 104.5 °C . This classifies it as a combustible liquid rather than a highly flammable one. However, the presence of both carbonyl and hydroxyl groups means it can act as a penetrating solvent for certain polymers, dictating our choice of barrier materials.

Table 1: Physicochemical Properties & Hazard Implications

PropertyValue (Predicted)Operational Implication
Molecular Formula C₈H₁₆O₂Organic solvent; requires chemically compatible polymer PPE.
Molecular Weight 144.21 g/mol Moderate molecular size; can permeate degraded or thin gloves over time.
Boiling Point 253.2 ± 13.0 °CLow volatility at room temp; inhalation risk is low unless heated or aerosolized.
Flash Point 104.5 ± 12.4 °CCombustible. Must be kept away from open flames and strong oxidizers.
Density 0.9 ± 0.1 g/cm³Floats on water; aqueous fire suppression may inadvertently spread the chemical.

Part 2: Personal Protective Equipment (PPE) Matrix

Expertise & Experience: The selection of PPE is not arbitrary; it is strictly dictated by the compound's solvent properties. Ketones generally degrade latex and vinyl rapidly. While 2-heptanone derivatives are less aggressive than lower-chain ketones, extended contact requires specific barrier materials to prevent breakthrough.

1. Hand Protection (Gloves):

  • Primary Choice: Butyl rubber or heavy-duty Nitrile (minimum 8 mil thickness).

  • Causality: Ketones cause swelling and permeation in standard 4-mil laboratory nitrile gloves. If tactile sensitivity is required for micro-pipetting, use double-gloved standard nitrile and change them immediately upon any suspected contamination.

  • Self-Validating Protocol: Implement a visual inspection and "air-inflation test" of gloves before donning. If working continuously with the neat liquid for >2 hours, schedule a mandatory glove change regardless of visible contamination.

2. Eye and Face Protection:

  • Primary Choice: ANSI Z87.1-certified chemical splash goggles.

  • Causality: The compound's liquid state and potential for splashing during transfer operations pose a severe risk of corneal irritation. Standard safety glasses with side shields are insufficient for liquid transfers >50 mL.

3. Body Protection:

  • Primary Choice: Flame-resistant (FR) lab coat (e.g., Nomex) and full-length trousers.

  • Causality: Although the flash point is >100 °C, standard synthetic lab coats (like polyester) can melt into the skin if a secondary laboratory fire occurs. FR coats provide a critical thermal barrier.

4. Respiratory Protection:

  • Primary Choice: None required under standard ambient conditions inside a certified fume hood.

  • Causality: The high boiling point results in low vapor pressure at room temperature. However, if the protocol requires aerosolization (e.g., sonication, spray drying), use a NIOSH-approved half-face respirator equipped with organic vapor (OV) cartridges.

Part 3: Operational Workflow & Step-by-Step Methodology

Trustworthiness: Every step in the handling process must minimize exposure and environmental release. Standard safety compliance tracking recommends continuous monitoring of regulatory changes for specialized intermediates .

Protocol: Safe Transfer and Handling

  • Step 1: Preparation and Verification

    • Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Clear the workspace of incompatible materials, specifically strong oxidizing agents and reducing agents.

  • Step 2: PPE Donning

    • Inspect and don butyl rubber gloves, chemical splash goggles, and an FR lab coat.

  • Step 3: Chemical Transfer

    • Utilize a glass or PTFE syringe for volumes <20 mL to prevent vapor release and ensure precise measurement.

    • For larger volumes, use a chemically resistant funnel and pour slowly down the side of the receiving vessel to avoid splashing. Ground and bond containers if transferring bulk quantities to mitigate static discharge.

  • Step 4: Post-Handling Cleanup

    • Seal the primary container with a PTFE-lined cap.

    • Wipe down the exterior of the container and the fume hood surface with a compatible, volatile solvent (e.g., ethanol or isopropanol), followed immediately by a dry wipe.

Part 4: Spill Response and Waste Disposal

A self-validating safety system anticipates failure. The National Research Council's guidelines on prudent laboratory practices dictate that combustible liquid spills must be contained with inert absorbents, never combustible materials like sawdust .

Protocol: Minor Spill Response (<1 Liter)

  • Isolate: Alert nearby personnel and restrict access to the immediate area.

  • Control: Extinguish all ignition sources. Ensure the fume hood sash is lowered to maximize exhaust draw over the spill.

  • Contain: Surround and cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial spill pads designed for solvents).

  • Collect: Use non-sparking tools (e.g., polypropylene scoops) to transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous waste.

Waste Disposal Plan:

  • Segregation: Collect 2-Heptanone, 5-(hydroxymethyl) waste in a designated "Non-Halogenated Organic Solvent" waste stream.

  • Labeling: Clearly label the container with the chemical name, CAS number (498572-74-0), and hazard warnings (Combustible, Irritant).

  • Regulatory Compliance: Dispose of in accordance with local EPA (or equivalent) regulations for organic chemical waste. Never discharge this compound into the sanitary sewer.

Workflow Visualization

G Start Initiate Handling 2-Heptanone, 5-(hydroxymethyl) PPE Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (80-120 fpm face velocity) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Spill Response (Inert Absorbent, Vent) Spill->Clean Yes Proceed Execute Experiment (Synthesis/Assay) Spill->Proceed No Dispose Hazardous Waste Disposal (EPA Compliant) Clean->Dispose Proceed->Dispose

Workflow for handling 2-Heptanone, 5-(hydroxymethyl) including PPE donning and spill response.

References

  • 2-HEPTANONE, 5-(HYDROXYMETHYL) — Chemical Substance Information NextSDS [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version National Academies Press[Link]

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